Product packaging for Forsythide dimethyl ester(Cat. No.:)

Forsythide dimethyl ester

Cat. No.: B13424227
M. Wt: 418.4 g/mol
InChI Key: KVSFLKZCIIGPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Forsythide dimethyl ester is a useful research compound. Its molecular formula is C18H26O11 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O11 B13424227 Forsythide dimethyl ester

Properties

Molecular Formula

C18H26O11

Molecular Weight

418.4 g/mol

IUPAC Name

dimethyl 1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate

InChI

InChI=1S/C18H26O11/c1-25-15(23)8-4-3-7-9(16(24)26-2)6-27-17(11(7)8)29-18-14(22)13(21)12(20)10(5-19)28-18/h6-8,10-14,17-22H,3-5H2,1-2H3

InChI Key

KVSFLKZCIIGPEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Forsythide Dimethyl Ester: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythide dimethyl ester is an iridoid glycoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological signaling pathways. Quantitative data from existing literature is tabulated for comparative analysis, and experimental workflows and molecular pathways are visualized to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a naturally occurring compound in a select number of plant species. The primary documented sources are:

  • Eriobotrya japonica (Loquat): The leaves of the loquat tree are a significant source of this compound.[1]

  • Myxopyrum smilacifolium: This plant, belonging to the Oleaceae family, has also been reported to contain this compound.[1]

Despite its name, there is currently no definitive scientific literature confirming the presence of this compound in plants of the Forsythia genus.

Isolation and Purification of this compound

A detailed, standardized protocol for the isolation of this compound with specific yield data is not extensively documented in publicly available literature. However, based on the general principles of iridoid glycoside extraction and purification from plant materials, a representative experimental protocol can be outlined. The following methodology is a composite based on techniques used for isolating similar compounds from Eriobotrya japonica and related species.

General Experimental Workflow

The isolation and purification of this compound typically involves a multi-step process including extraction, partitioning, and chromatography. A visual representation of this workflow is provided below.

experimental_workflow plant_material Plant Material (e.g., Dried Leaves of Eriobotrya japonica) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate - Water) extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel, ODS) partitioning->chromatography purification Preparative HPLC chromatography->purification pure_compound Pure Forsythide Dimethyl Ester purification->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

2.2.1. Plant Material Preparation:

  • Collect fresh leaves of Eriobotrya japonica.

  • Wash the leaves thoroughly with distilled water to remove any surface impurities.

  • Air-dry the leaves in the shade at room temperature for several days until they are brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

2.2.2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent, such as 80% methanol, at room temperature.

  • Perform the extraction process multiple times (e.g., 3 times) until the plant material is exhausted.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water.

  • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

2.2.4. Column Chromatography:

  • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Pool the fractions containing this compound.

  • Further purification can be achieved using an octadecylsilyl (ODS) silica gel column with a methanol-water gradient.

2.2.5. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

  • Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound and concentrate it to yield the pure compound.

2.2.6. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Quantitative Data

Specific yield percentages for this compound from its natural sources are not well-documented in the available literature. The yield can vary significantly based on the plant source, geographical location, time of harvest, and the extraction and purification methods employed.

Biological Signaling Pathways

While the specific molecular mechanisms of this compound are still under investigation, research on related compounds and extracts from the Forsythia genus suggests potential involvement in key signaling pathways related to inflammation and apoptosis.

Anti-Inflammatory Pathway

Extracts from Forsythia suspensa and the related compound forsythiaside have been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[2][3] It is plausible that this compound may share similar mechanisms.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Inflammatory Genes Pro-inflammatory Gene Expression NF-κB (p65/p50)_n->Inflammatory Genes Induces ARE ARE Nrf2_n->ARE Binds Antioxidant Genes Antioxidant Gene Expression ARE->Antioxidant Genes Induces This compound This compound This compound->IKK Inhibits This compound->Keap1 Inhibits

Caption: Putative anti-inflammatory mechanism of this compound via modulation of NF-κB and Nrf2 pathways.

Apoptosis Induction Pathway

Triterpenoids isolated from the leaves of Forsythia suspensa have been demonstrated to induce apoptosis in cancer cells through the mitochondrial pathway.[2][4][5] This involves the regulation of Bcl-2 family proteins and the activation of caspases. It is hypothesized that this compound may also induce apoptosis through a similar mechanism.

apoptosis_pathway cluster_mitochondria Mitochondrion This compound This compound Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Cytochrome c Cytochrome c Bcl-2->Cytochrome c Inhibits release Bax->Cytochrome c Promotes release Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 (Initiator) Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 (Effector) Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Postulated mitochondrial pathway of apoptosis induced by this compound.

Conclusion

This compound is a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. While its primary natural sources have been identified, further research is required to establish optimized and standardized protocols for its isolation to ensure consistent and high-yield production. Moreover, detailed investigations into its specific molecular targets and signaling pathways are crucial to fully elucidate its therapeutic potential and to guide future drug development efforts. This guide provides a foundational overview to support and stimulate further research in this exciting area of natural product science.

References

Forsythide Dimethyl Ester: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of forsythide dimethyl ester is limited. This document synthesizes information from studies on related compounds isolated from Forsythia suspensa, primarily forsythiaside A, and various extracts of the plant. The proposed mechanisms for this compound are therefore inferred and intended to guide further research.

Core Tenets of Biological Activity

This compound is a naturally occurring iridoid glycoside isolated from plants such as Eriobotrya japonica and Forsythia suspensa.[][] Preliminary information from chemical suppliers suggests that it possesses anti-inflammatory and anti-cancer properties.[][] The proposed mechanisms for these activities are rooted in the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS), as well as the induction of cell cycle arrest and apoptosis in cancer cells.[][]

Inferred Anti-Inflammatory Mechanism of Action

Based on studies of related compounds like forsythiaside A, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.[3][4][5]

Signaling Pathways

The primary pathways implicated in the anti-inflammatory action of Forsythia suspensa constituents are the NF-κB and Nrf2 signaling pathways.[4][5]

  • NF-κB Signaling: Forsythiaside A has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[3][4][5] This inhibition is thought to occur through the suppression of IκBα degradation, which prevents the nuclear translocation of NF-κB subunits.

  • Nrf2 Signaling: Forsythiaside A is also known to activate the Nrf2/antioxidant response element (ARE) pathway.[3][4][5] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway helps to mitigate oxidative stress, a key component of inflammation.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NFkB_nuc NF-κB NF-κB->NFkB_nuc Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc This compound This compound This compound->IKK Inhibition This compound->Keap1 Inhibition Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6 NFkB_nuc->Pro-inflammatory Genes Transcription ARE ARE Nrf2_nuc->ARE Antioxidant Genes HO-1, NQO1 ARE->Antioxidant Genes Transcription

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the key molecular targets and observed effects for related compounds from Forsythia suspensa.

Compound/ExtractTargetEffectCell Line/Model
Forsythiaside ANF-κBInhibition of nuclear translocationLPS-stimulated RAW 264.7 macrophages
Forsythiaside ANrf2Activation and nuclear translocationBV2 microglia
Forsythiaside AiNOS, COX-2Downregulation of expressionLPS-stimulated RAW 264.7 macrophages
Forsythiaside ATNF-α, IL-6Reduction in productionLPS-stimulated RAW 264.7 macrophages
F. suspensa ExtractROSInhibition of productionRAW 264.7 cells

Inferred Anti-Cancer Mechanism of Action

The anti-cancer activity of this compound is postulated to occur through the induction of apoptosis, or programmed cell death. Studies on triterpenoids from Forsythia suspensa leaves suggest the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathways

The mitochondrial apoptosis pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, leading to the activation of caspases.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibition Bax Bax This compound->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation ProCasp9 Pro-caspase-9 Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC Cytochrome c Mito->CytoC Release CytoC->ProCasp9 Activation

Quantitative Data Summary

Specific quantitative data for the anti-cancer effects of this compound is not available. The table below outlines the key molecular players and their roles as observed in studies of related compounds.

Compound/ExtractTargetEffectCell Line
F. suspensa TriterpenoidsBcl-2DownregulationMCF-7, MDA-MB-231
F. suspensa TriterpenoidsBakUpregulationMCF-7, MDA-MB-231
F. suspensa TriterpenoidsCaspase-3Cleavage (activation)MCF-7, MDA-MB-231
F. suspensa Root ExtractCaspase-9ActivationTE-13

Experimental Protocols

The following are generalized experimental protocols based on methodologies used in the study of Forsythia suspensa extracts and their constituents. These can serve as a template for the investigation of this compound.

Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.

Workflow:

Anti_Inflammatory_Workflow Cell Culture 1. Culture RAW 264.7 macrophages Treatment 2. Pre-treat with this compound Cell Culture->Treatment Stimulation 3. Stimulate with Lipopolysaccharide (LPS) Treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant Collection 5. Collect supernatant Incubation->Supernatant Collection Cell Lysis 6. Lyse cells for protein/RNA Incubation->Cell Lysis NO Assay 7a. Griess Assay for Nitric Oxide Supernatant Collection->NO Assay Cytokine ELISA 7b. ELISA for TNF-α, IL-6 Supernatant Collection->Cytokine ELISA Western Blot 7c. Western Blot for iNOS, COX-2, p-NF-κB, Nrf2 Cell Lysis->Western Blot RT-qPCR 7d. RT-qPCR for iNOS, COX-2, TNF-α, IL-6 mRNA Cell Lysis->RT-qPCR

Detailed Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The media is then replaced with fresh media containing various concentrations of this compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells (except for the control group) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS, COX-2, phosphorylated NF-κB, and Nrf2 are determined by Western blotting using specific antibodies.

  • RT-qPCR: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are quantified by real-time quantitative PCR.

Apoptosis Induction Assessment

Objective: To evaluate the ability of this compound to induce apoptosis in cancer cells.

Workflow:

Apoptosis_Workflow Cell Culture 1. Culture cancer cells (e.g., MCF-7, HeLa) Treatment 2. Treat with this compound Cell Culture->Treatment Incubation 3. Incubate for 24-48 hours Treatment->Incubation Cell Viability 4a. MTT Assay for cell viability Incubation->Cell Viability Apoptosis Staining 4b. Annexin V/PI staining and flow cytometry Incubation->Apoptosis Staining Western Blot 4c. Western Blot for Bcl-2 family proteins and caspases Incubation->Western Blot MMP Assay 4d. Mitochondrial Membrane Potential Assay (e.g., JC-1) Incubation->MMP Assay

Detailed Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for 24 to 48 hours.

  • Cell Viability Assay (MTT): The effect of the compound on cell proliferation and viability is determined using the MTT assay.

  • Apoptosis Detection (Annexin V/PI Staining): Apoptotic cells are quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

  • Western Blot Analysis: Changes in the expression levels of key apoptotic proteins, including Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3, are analyzed by Western blotting.

  • Mitochondrial Membrane Potential (MMP) Assay: The change in MMP is assessed using a fluorescent probe such as JC-1, followed by flow cytometry or fluorescence microscopy. A decrease in MMP is indicative of mitochondrial dysfunction and apoptosis.

Future Directions

The information presented provides a strong rationale for the in-depth investigation of this compound as a potential therapeutic agent. Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

  • Quantitative Analysis: Determining the potency and efficacy of this compound through dose-response studies to establish IC50 and EC50 values for its various biological activities.

  • In Vivo Studies: Validating the anti-inflammatory and anti-cancer effects of this compound in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the chemical structure of this compound and its analogues relates to their biological activity to guide the development of more potent and specific derivatives.

References

Physical and chemical properties of Forsythide dimethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside found in the leaves of Eriobotrya japonica (loquat).[1][2] Emerging research has highlighted its potential as a therapeutic agent, with preliminary studies indicating significant anti-inflammatory and antitumor properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside available biological data and experimental insights. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physical and Chemical Properties

This compound is typically isolated as a powder.[3] While an experimentally determined melting point has not been prominently reported in the available literature, several other key physical and chemical properties have been characterized.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₁₁[3]
Molecular Weight 418.40 g/mol [3]
Appearance Powder[3]
Purity ≥95%[3]
Predicted Boiling Point 602.1 ± 55.0 °C[3]
Predicted Density 1.48 ± 0.1 g/cm³[3]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate[3]
Storage Store at -20°C[3]

IUPAC Name: dimethyl (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate[3]

Synonyms:

  • Cyclopenta[c]pyran-4,7-dicarboxylic acid, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-, dimethyl ester, [1S-(1α,4aα,7α,7aα)]-

  • (1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydrocyclopenta[c]pyran-4,7alpha-dicarboxylic acid dimethyl ester[3]

Spectroscopic Data

Detailed experimental spectroscopic data, including specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns for this compound, are not extensively available in the public domain. Researchers undertaking the isolation or synthesis of this compound would need to perform these analyses for structural confirmation.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, primarily in the areas of anti-inflammatory and antitumor effects. The proposed mechanisms of action are multifaceted and are the subject of ongoing research.

Anti-inflammatory Activity

A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Antitumor Activity

This compound is reported to induce cell cycle arrest and apoptosis in cancer cells.[3] While specific IC₅₀ values for this compound against various cancer cell lines are not yet widely published, studies on triterpenoids from Forsythia suspensa leaves have demonstrated potent pro-apoptotic effects in breast cancer cell lines like MCF-7 and MDA-MB-231, with apoptosis being induced via the mitochondrial pathway.[3][14] This involves the regulation of Bcl-2 family proteins and the activation of caspases.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound are still under investigation. Based on the reported biological activities, several pathways are likely involved.

Putative Anti-inflammatory Signaling Pathway

The inhibition of pro-inflammatory mediators often involves the suppression of the NF-κB signaling pathway. A simplified, hypothetical workflow for investigating this is presented below.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages This compound This compound RAW 264.7 Macrophages->this compound Pre-treatment LPS Stimulation LPS Stimulation This compound->LPS Stimulation Followed by NO Production Assay NO Production Assay LPS Stimulation->NO Production Assay Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) LPS Stimulation->Cytokine Analysis (ELISA) Western Blot (NF-kB, COX-2) Western Blot (NF-kB, COX-2) LPS Stimulation->Western Blot (NF-kB, COX-2)

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Putative Apoptosis Induction Pathway

The induction of apoptosis by many natural products involves the mitochondrial (intrinsic) pathway. A potential signaling cascade is illustrated below.

Apoptosis_Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Mitochondrial Dysfunction->Bax/Bcl-2 Regulation Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Regulation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical mitochondrial pathway of apoptosis induced by this compound.

Isolation and Purification

General Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel anti-inflammatory and anticancer drugs. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Spectroscopic Analysis: Detailed NMR and MS studies are needed to create a complete spectral library for unambiguous identification.

  • In-depth Biological Evaluation: Quantitative assessment of its efficacy (IC₅₀ values) against a wider range of cancer cell lines and inflammatory models is required.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a targeted therapy.

  • Synthesis and Analogue Development: The development of an efficient synthetic route would enable the production of larger quantities for preclinical studies and the generation of analogues with improved potency and pharmacokinetic properties.

  • In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in a living system.

The information compiled in this technical guide provides a solid foundation for initiating further research into this promising natural product. As more data becomes available, a clearer picture of the therapeutic potential of this compound will emerge, potentially leading to the development of new and effective treatments for inflammatory diseases and cancer.

References

Forsythide Dimethyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of Forsythide dimethyl ester, a naturally occurring iridoid glycoside, for researchers, scientists, and drug development professionals. This document details its chemical properties, including its CAS number and molecular structure, and delves into its potential therapeutic applications, focusing on its anti-inflammatory and anticancer activities.

Chemical and Physical Properties

This compound is a compound with significant interest in the scientific community due to its biological activities. A summary of its key chemical and physical data is presented below.

PropertyValueSource(s)
CAS Number 42830-22-8[][2]
Molecular Formula C₁₈H₂₆O₁₁[]
Molecular Weight 418.40 g/mol []
IUPAC Name dimethyl (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate[]
SMILES COC(=O)C1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O[]
Appearance Powder[]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate[]
Storage Store at -20°C[]

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of atoms and bonds within the molecule.

(Image of the 2D chemical structure of this compound would be inserted here if image generation were supported)

Caption: 2D Chemical Structure of this compound.

Biological Activities and Signaling Pathways

This compound, naturally found in the leaves of Eriobotrya japonica, has demonstrated potential as a therapeutic agent in the management of inflammatory conditions and various cancers.[][2] Its mechanisms of action are rooted in the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Plant-derived compounds are known to exert anti-inflammatory effects by suppressing key signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] These pathways are crucial in the production of pro-inflammatory cytokines. This compound is reported to inhibit the production of these pro-inflammatory cytokines and reactive oxygen species (ROS), which are key mediators of inflammation.[][2]

G cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimuli LPS, etc. TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->IκBα NFκB NF-κB IκBα:e->NFκB:w Inhibits p65 p65 NFκB->p65 p50 p50 NFκB->p50 NFκB_nuc NF-κB p65->NFκB_nuc p50->NFκB_nuc Forsythide_de Forsythide dimethyl ester Forsythide_de->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.[][2] Many natural compounds exert their anticancer effects by modulating proteins involved in these processes.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound is suggested to trigger apoptosis, a mechanism shared by many botanical derivatives which can involve the modulation of pro-apoptotic and anti-apoptotic proteins.[4]

G cluster_0 Upstream Signals cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Forsythide_de Forsythide dimethyl ester Bax Bax Forsythide_de->Bax Upregulates Bcl2 Bcl-2 Forsythide_de->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

By inducing cell cycle arrest, this compound can halt the proliferation of cancer cells. This is a common anticancer mechanism where compounds interfere with the progression of the cell cycle, often at the G2/M phase, preventing cell division.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Forsythide_de Forsythide dimethyl ester Forsythide_de->G2 Arrests Progression

References

Forsythide Dimethyl Ester: A Review of Preclinical Research and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the current state of research into Forsythide Dimethyl Ester, a natural compound with promising anti-inflammatory and anticancer properties. This document outlines its known biological activities and mechanisms of action based on available preclinical data.

Introduction

This compound is a naturally occurring iridoid glycoside that has been isolated from the leaves of Eriobotrya japonica (loquat) and Myxopyrum smilacifolium.[][][3][4] Preliminary research suggests that this compound possesses significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[][] This technical guide provides a detailed overview of the existing research on this compound, focusing on its biological effects and the molecular pathways it modulates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₆O₁₁[][]
Molecular Weight 418.40 g/mol [][]
CAS Number 42830-22-8[]
Appearance Powder[]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate[]
Storage Store at -20°C[]

Biological Activities and Mechanism of Action

Current research, while limited, points towards two primary areas of biological activity for this compound: anticancer and anti-inflammatory effects. The underlying mechanism for these activities is believed to be multifaceted, involving the modulation of cellular signaling pathways related to cell cycle progression, apoptosis, and the inflammatory response.[][]

Anticancer Activity

This compound has been reported to exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells.[][] The proposed mechanism involves the inhibition of pro-inflammatory cytokines and Reactive Oxygen Species (ROS), which are known to play a crucial role in tumor progression.[][]

Experimental Workflow for Investigating Anticancer Effects

The following diagram illustrates a general experimental workflow that could be employed to investigate the anticancer properties of this compound.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cancer_cell_lines Cancer Cell Lines treatment Treatment with this compound cancer_cell_lines->treatment cell_viability Cell Viability Assay (e.g., MTT, SRB) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ros_measurement ROS Measurement treatment->ros_measurement animal_model Animal Model with Tumors treatment_animal Treatment with this compound animal_model->treatment_animal tumor_measurement Tumor Growth Measurement treatment_animal->tumor_measurement histopathology Histopathological Analysis treatment_animal->histopathology

A general workflow for assessing the anticancer activity of this compound.
Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines and ROS.[][] These molecules are key mediators of the inflammatory cascade, and their inhibition can lead to a reduction in inflammation.

Signaling Pathway for Anti-inflammatory Action

The diagram below depicts a simplified signaling pathway illustrating the proposed anti-inflammatory mechanism of this compound.

inflammatory_stimuli Inflammatory Stimuli cell Cell inflammatory_stimuli->cell cytokines Pro-inflammatory Cytokines cell->cytokines ros ROS cell->ros fde This compound fde->cell Inhibits inflammation Inflammation cytokines->inflammation ros->inflammation

Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

  • Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays to determine the cytotoxic effects on cancer cell lines.

  • Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Apoptosis Assays: Annexin V-FITC/PI double staining followed by flow cytometry to quantify apoptotic and necrotic cells.

  • Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels.

  • Cytokine Quantification: Enzyme-linked immunosorbent assay (ELISA) to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or animal models.

Future Directions

The current body of research on this compound is still in its nascent stages. While the initial findings are promising, further in-depth studies are required to fully elucidate its therapeutic potential. Future research should focus on:

  • Quantitative analysis: Determining the efficacy of this compound through dose-response studies to establish key parameters such as IC₅₀ values.

  • Mechanism of action: Identifying the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

This compound is a natural product with demonstrated potential as an anticancer and anti-inflammatory agent in preliminary studies. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its inhibitory effects on pro-inflammatory mediators, makes it a compelling candidate for further drug development. However, the limited availability of detailed quantitative data and mechanistic studies underscores the need for more rigorous investigation to validate its therapeutic utility and pave the way for potential clinical applications.

References

Forsythide Dimethyl Ester: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of forsythide dimethyl ester in various solvents. It also delves into the experimental protocols for solubility determination and explores the compound's involvement in key signaling pathways related to its anti-inflammatory and apoptotic activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Solubility of this compound

Qualitative Solubility of this compound:

This compound is reported to be soluble in the following solvents:

  • Acetone

  • Chloroform

  • Dichloromethane

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

Quantitative Solubility of Structurally Similar Iridoid Glycosides:

To offer a quantitative perspective, the following table summarizes the solubility of oleuropein and geniposide in various solvents. These values can serve as a useful estimation for the solubility of this compound in similar solvent systems.

CompoundSolventSolubilityTemperature
Oleuropein Dimethyl Sulfoxide (DMSO)~50 mg/mLNot Specified
Ethanol~30 mg/mLNot Specified
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25 mg/mLNot Specified
Geniposide Dimethyl Sulfoxide (DMSO)100 mg/mL (with sonication)Not Specified
Water50 mg/mL (with sonication)Not Specified

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a specific solvent.[1] This protocol outlines the key steps involved in this procedure.

Materials
  • This compound (or other compound of interest)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1]

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.[1]

    • Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.[1] A pre-developed and validated HPLC method for the compound is necessary for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

    Solubility (mg/mL) = Concentration of diluted solution (mg/mL) x Dilution factor

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep_solid Excess Solid Compound prep_vial Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitation (24-72h) at Constant Temperature prep_vial->equilibration centrifugation Centrifugation equilibration->centrifugation filtration Filtration (e.g., PTFE filter) centrifugation->filtration dilution Dilution of Supernatant filtration->dilution analysis Analytical Measurement (e.g., HPLC) dilution->analysis

Shake-Flask Solubility Determination Workflow

Biological Activities and Signaling Pathways

This compound is reported to possess anti-inflammatory and anti-cancer properties, which are mediated through the modulation of specific intracellular signaling pathways.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways

Iridoid glycosides, the class of compounds to which this compound belongs, are known to exert their anti-inflammatory effects by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

The diagram below illustrates the general mechanism by which iridoid glycosides may inhibit inflammation through the NF-κB and MAPK pathways.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_inhibition Inhibition cluster_response Inflammatory Response stimulus e.g., LPS, Cytokines mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) mapk->pro_inflammatory nfkb->pro_inflammatory inhibition_point This compound (Iridoid Glycosides) inhibition_point->mapk Inhibits inhibition_point->nfkb Inhibits

Anti-inflammatory Signaling Pathway Inhibition

Apoptotic Activity: The Mitochondrial Pathway

In the context of its anti-cancer properties, this compound is suggested to induce apoptosis, or programmed cell death. Studies on triterpenoids from Forsythia suspensa, a plant source of forsythide, have indicated the involvement of the mitochondrial (intrinsic) pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

The following diagram depicts the key events in the mitochondrial apoptosis pathway that may be triggered by this compound.

G cluster_trigger Apoptotic Trigger cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome trigger This compound bcl2 Regulation of Bcl-2 Family Proteins trigger->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial Apoptosis Pathway

Conclusion

This technical guide provides essential information on the solubility of this compound and outlines a standard protocol for its experimental determination. Furthermore, it sheds light on the potential molecular mechanisms underlying its anti-inflammatory and apoptotic effects. The provided diagrams of the NF-κB, MAPK, and mitochondrial apoptosis pathways offer a visual representation of the complex cellular processes that may be modulated by this promising natural compound. This compilation of data and methodologies is intended to facilitate further research and development of this compound for potential therapeutic applications.

References

Forsythide Dimethyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythide dimethyl ester, a naturally occurring iridoid glycoside, has emerged as a molecule of significant interest in the fields of pharmacology and medicinal chemistry. First identified in Eriobotrya japonica and later isolated from Myxopyrum smilacifolium, this compound has demonstrated promising anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, including the modulation of key signaling pathways such as NF-κB and the induction of apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction and History

This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. While its presence in Eriobotrya japonica (loquat) has been noted, a significant milestone in its history was its isolation and characterization from a single leaf of a herbarium sheet of Myxopyrum smilacifolium in 2001 by Jensen, Franzyk, and Olsen[1][2]. This discovery was noteworthy as it, along with other isolated compounds, suggested a close chemotaxonomic relationship between the genera Myxopyrum and Nyctanthes within the Oleaceae family[2].

Since its initial isolation, this compound has been investigated for its potential therapeutic applications, primarily focusing on its anti-inflammatory and anti-cancer effects. These biological activities are attributed to its ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), as well as to induce cell cycle arrest and apoptosis in cancer cells.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₂₆O₁₁
Molecular Weight 418.40 g/mol
CAS Number 42830-22-8
Appearance Powder
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate
Purity ≥95%
Storage Store at -20°C

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic development. The primary reported activities are its anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are believed to be mediated through the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS). While specific quantitative data on the inhibition of these molecules by this compound is not yet widely published, the general mechanism involves the modulation of inflammatory signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. It is hypothesized that this compound may interfere with one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

Figure 1: Simplified NF-κB signaling pathway.

Anti-cancer Activity

The anti-cancer properties of this compound are linked to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Key events in the intrinsic pathway include the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9 to form the apoptosome. This leads to the activation of caspase-9, which in turn activates effector caspases like caspase-3, leading to the cleavage of cellular proteins and cell death. It is plausible that this compound promotes apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of this intrinsic pathway.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apoptosome Formation Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome c->Apoptosome Formation Caspase-9 Activated Caspase-9 Apoptosome Formation->Caspase-9 Activates Caspase-3 Activated Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 2: Intrinsic apoptosis pathway.

Experimental Protocols

Detailed experimental protocols for the study of this compound are crucial for reproducible research. Below are generalized methodologies for key assays.

Isolation and Purification

A general workflow for the isolation of this compound from plant material is outlined below.

Isolation_Workflow Plant Material Dried & Powdered Plant Material Extraction Extraction with Methanol Plant Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Filtration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification FDE This compound Purification->FDE

Figure 3: General isolation workflow.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves of Eriobotrya japonica) is extracted with methanol at room temperature.

  • Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel or Sephadex.

  • Purification: Fractions containing the compound of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay provides a preliminary indication of anti-inflammatory activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Synthesis

The total synthesis of (±)-forsythide aglucone dimethyl ester has been reported, indicating that a synthetic route to this natural product is available. While the full detailed protocol is not widely accessible, the general approach to synthesizing complex natural products like iridoid glycosides typically involves a multi-step process. This often includes the construction of the core carbocyclic ring system, introduction of the necessary functional groups with correct stereochemistry, and finally, the glycosylation step to attach the sugar moiety. The development of an efficient and scalable synthesis is a critical step for the further pharmacological investigation and potential clinical development of this compound.

Future Perspectives

This compound represents a promising natural product with the potential for development as an anti-inflammatory or anti-cancer agent. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Quantitative Biological Evaluation: Detailed studies to determine the IC50 values of this compound against a panel of cancer cell lines and for the inhibition of specific pro-inflammatory cytokines are needed.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets of this compound within the NF-κB and apoptosis pathways are crucial to understand its mode of action.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammation and cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Synthetic Route Optimization: The development of an efficient and scalable synthetic route will be essential for producing sufficient quantities of the compound for advanced preclinical and potential clinical studies.

Conclusion

This compound is a compelling natural product with demonstrated potential in the realms of anti-inflammatory and anti-cancer therapy. This technical guide has provided a comprehensive overview of its discovery, biological activities, and the experimental approaches for its investigation. While the existing data is promising, further rigorous scientific inquiry is necessary to translate the therapeutic potential of this compound into clinical applications. The information and protocols presented herein are intended to serve as a valuable resource for the scientific community to advance the research and development of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Forsythide Dimethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed protocol for the quantitative analysis of forsythide dimethyl ester using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated methods for this compound in published literature, this protocol is based on established methods for structurally related iridoid glycosides, such as oleuropein and ligstroside. The provided methodology is intended as a robust starting point for method development and validation in a research and quality control setting.

Introduction

This compound is an iridoid glycoside that has been identified in various plant species. Iridoids are a class of secondary metabolites known for their diverse biological activities, making them of interest to the pharmaceutical and nutraceutical industries. Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts, formulated products, and for pharmacokinetic studies. HPLC coupled with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.

This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. It also provides a comprehensive protocol for sample preparation, method validation, and data analysis.

Proposed HPLC Analysis Method

The following protocol is a recommended starting point for the HPLC analysis of this compound. Optimization of these conditions may be necessary depending on the sample matrix and specific analytical requirements.

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in Table 1. These parameters are based on common practices for the analysis of similar iridoid glycosides.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV/Vis or PDA detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% (v/v) Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for a typical gradient program
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Detection Wavelength 235 nm (or determined by UV scan of a standard)
Injection Volume 10 - 20 µL
Run Time Approximately 30 minutes
Table 1: Proposed Chromatographic Conditions for this compound Analysis
Gradient Elution Program

A gradient elution is recommended to ensure adequate separation of this compound from other components in a complex matrix.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
206040
251090
281090
309010
Table 2: Example of a Gradient Elution Program

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid or Acetic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh a known amount of powdered plant material (e.g., 1 g) and extract with a suitable solvent such as methanol or a methanol-water mixture (e.g., 50 mL of 70% methanol) using sonication or reflux extraction.

  • Filtration: Filter the extract through a suitable filter paper.

  • Dilution: Dilute the filtrate with methanol to an appropriate concentration that falls within the range of the calibration curve.

  • Final Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters

For use in a regulated environment or for ensuring data quality, the developed HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 3.

ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area and retention time for replicate injections < 2%
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity The peak for this compound should be pure and well-resolved from other components and any degradation products.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Table 3: Typical Method Validation Parameters and Acceptance Criteria

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples can be calculated using the regression equation obtained from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard StockSolution Prepare Stock Solution Standard->StockSolution Sample Plant Material/Product Extraction Extraction Sample->Extraction WorkingStandards Prepare Working Standards StockSolution->WorkingStandards HPLC_System HPLC System WorkingStandards->HPLC_System Inject Filtration Filtration & Dilution Extraction->Filtration Filtration->HPLC_System Inject Column C18 Column HPLC_System->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram CalibrationCurve Generate Calibration Curve Chromatogram->CalibrationCurve Quantification Quantify Analyte Chromatogram->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Disclaimer: The HPLC method described in this document is a proposed starting point and has not been experimentally validated for this compound. Researchers should perform appropriate method development and validation to ensure the accuracy and reliability of their results.

Protocol for the Extraction of Forsythide Dimethyl Ester from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, specifically targeting researchers, scientists, and professionals in the field of drug development. The methodologies outlined are based on established phytochemical extraction techniques and analytical procedures.

Overview of the Extraction and Analysis Workflow

The process begins with the extraction of the raw plant material using a polar solvent to isolate a broad range of compounds, including this compound. The crude extract then undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. Further purification is achieved through column chromatography, leading to the isolation of this compound. The final quantification of the purified compound is performed using High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow Plant_Material Plant Material (e.g., Myxopyrum smilacifolium roots) Extraction Ultrasonic Extraction with 85% Methanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Purified_FDE Purified this compound Column_Chromatography->Purified_FDE HPLC_Analysis HPLC-UV Quantification Purified_FDE->HPLC_Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Materials and Reagents

Material/ReagentGrade
Plant Material (e.g., dried and powdered roots of Myxopyrum smilacifolium)-
Methanol (MeOH)HPLC Grade
n-HexaneACS Grade
Ethyl Acetate (EtOAc)ACS Grade
Dichloromethane (CH2Cl2)ACS Grade
AcetoneACS Grade
Deionized Water-
Silica Gel (for column chromatography)60-120 mesh
This compound standard≥98% purity
Acetonitrile (ACN)HPLC Grade
Formic AcidACS Grade

Experimental Protocols

Extraction of Crude Plant Material
  • Preparation: Weigh 100 g of dried, powdered plant material.

  • Extraction:

    • Place the plant material in a large beaker and add 1 L of 85% methanol.

    • Subject the mixture to ultrasonic extraction at 50°C for 2 hours.

    • Repeat the extraction process three more times with fresh solvent.

  • Filtration and Concentration:

    • Combine the extracts and filter through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Liquid-Liquid Partitioning
  • Suspension: Suspend the crude methanol extract in 500 mL of deionized water.

  • n-Hexane Partitioning:

    • Transfer the suspension to a 2 L separatory funnel.

    • Add 500 mL of n-hexane and shake vigorously for 5 minutes.

    • Allow the layers to separate and collect the aqueous layer.

    • Repeat the n-hexane partitioning two more times. Discard the n-hexane fractions (which contain nonpolar compounds).

  • Ethyl Acetate Partitioning:

    • To the remaining aqueous layer, add 500 mL of ethyl acetate and shake vigorously for 5 minutes.

    • Allow the layers to separate and collect the ethyl acetate layer.

    • Repeat the ethyl acetate partitioning two more times.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.

Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column (e.g., 50 cm length, 5 cm diameter) packed with silica gel in a suitable nonpolar solvent (e.g., dichloromethane).

  • Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A suggested gradient system is a mixture of dichloromethane, ethyl acetate, and methanol. For example, start with a mobile phase of CH2Cl2:EtOAc:MeOH in a ratio of 4:2:1 (v/v/v).

  • Fraction Collection: Collect fractions of approximately 20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the compound of interest (as determined by comparison with a this compound standard on TLC) and concentrate under reduced pressure to obtain the purified this compound.

Quantification by HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is required.

  • Mobile Phase: A gradient elution is typically used. A common mobile phase consists of Solvent A: 0.1% formic acid in water and Solvent B: Acetonitrile.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the purified this compound, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the extraction and purification process.

ParameterValue/Description
Extraction
Plant MaterialMyxopyrum smilacifolium roots
Solvent-to-Solid Ratio10:1 (v/w)
Extraction Solvent85% Methanol
Extraction MethodUltrasonic-assisted extraction
Extraction Temperature50°C
Extraction Time2 hours (repeated 4 times)
Partitioning
Nonpolar Solventn-Hexane
Semipolar SolventEthyl Acetate
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase GradientDichloromethane:Ethyl Acetate:Methanol (e.g., starting with 4:2:1)
HPLC Quantification
ColumnC18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of 0.1% Formic Acid in Water and Acetonitrile
Detection WavelengthTo be determined based on the UV spectrum of this compound (typically in the range of 230-280 nm)
Expected Purity≥95%

Signaling Pathway (Illustrative)

While the primary focus of this document is the extraction protocol, this compound has been investigated for its biological activities. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the activities of similar natural products.

Signaling_Pathway FDE This compound Receptor Cell Surface Receptor FDE->Receptor Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Target Gene Expression (e.g., inflammatory cytokines) Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response (e.g., Anti-inflammatory effect) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This protocol provides a comprehensive framework for the extraction, purification, and quantification of this compound from plant sources. The methodologies described can be adapted and optimized depending on the specific plant material and the available laboratory equipment. Adherence to good laboratory practices is essential to ensure the quality and reproducibility of the results.

Application Notes and Protocols for In Vitro Cell Culture Assays Using Forsythide Dimethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside with demonstrated potential in preclinical research for its anti-inflammatory and anti-cancer properties. These application notes provide a comprehensive guide to standardized in vitro cell culture assays for evaluating the biological activities of this compound. The following protocols are foundational and can be adapted for specific cell lines and research questions.

Data Presentation

Currently, there is a limited amount of publicly available quantitative data specifically for this compound in the described in vitro assays. The tables below are presented as templates. Researchers are encouraged to populate these tables with their experimental data. For illustrative purposes, hypothetical data points are included.

Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
0 (Control)100 ± 5.2000
198 ± 4.815 ± 2.112 ± 1.810 ± 1.5
1095 ± 5.145 ± 3.540 ± 3.235 ± 2.9
2592 ± 4.970 ± 4.265 ± 4.160 ± 3.8
5088 ± 5.585 ± 5.080 ± 4.875 ± 4.5
IC50 (µM) >100~12.5 ~15.0 ~17.5

Table 2: Cytotoxicity and Apoptosis Induction by this compound in a Cancer Cell Line (e.g., MCF-7)

Concentration (µM)Cell Viability (%) (MTT Assay)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)100 ± 6.12.5 ± 0.51.8 ± 0.4
1090 ± 5.58.2 ± 1.13.5 ± 0.6
2575 ± 4.915.7 ± 2.27.9 ± 1.3
5052 ± 4.228.4 ± 3.515.1 ± 2.1
10035 ± 3.845.6 ± 4.825.3 ± 3.0
IC50 (µM) ~50 N/AN/A

Table 3: Antioxidant and Neuroprotective Effects of this compound

AssayCell LineTreatment/StressorThis compound Concentration (µM)Endpoint MeasurementResult (e.g., % reduction in ROS, % increase in viability)
ROS ProductionSH-SY5YH₂O₂ (100 µM)10DCFH-DA Fluorescence30% reduction in ROS
ROS ProductionSH-SY5YH₂O₂ (100 µM)25DCFH-DA Fluorescence65% reduction in ROS
NeuroprotectionSH-SY5Y6-OHDA (50 µM)10MTT Assay25% increase in cell viability
NeuroprotectionSH-SY5Y6-OHDA (50 µM)25MTT Assay55% increase in cell viability

Experimental Protocols & Visualizations

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol details the steps to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (5 x 10^4 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with Forsythide dimethyl ester (1h) incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant cell_pellet Process Cells for Viability stimulate->cell_pellet griess_assay Nitric Oxide (NO) Measurement (Griess Assay) collect_supernatant->griess_assay elisa Cytokine Measurement (TNF-α, IL-6 ELISA) collect_supernatant->elisa mtt_assay Cell Viability (MTT Assay) cell_pellet->mtt_assay

Workflow for Anti-inflammatory Assay.
  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of this compound in DMSO and dilute to final concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%.

    • After 24 hours of cell seeding, remove the medium and pre-treat the cells with various concentrations of this compound for 1 hour.

    • Subsequently, add LPS (1 µg/mL final concentration) to all wells except the negative control and incubate for another 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Apoptosis Induction in Cancer Cells

This protocol outlines the procedure to determine the pro-apoptotic effects of this compound on a selected cancer cell line (e.g., MCF-7, HeLa, A549) using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cancer Cells (e.g., MCF-7) incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Forsythide dimethyl ester (24-48h) incubate_24h->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend Resuspend in Annexin V Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_dark Incubate in the dark (15 min, RT) add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry

Workflow for Apoptosis Detection.
  • Cell Seeding and Treatment:

    • Seed the chosen cancer cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24 to 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Assessment of Antioxidant Activity (ROS Scavenging)

This protocol describes the measurement of intracellular reactive oxygen species (ROS) to evaluate the antioxidant potential of this compound in a cell-based model.

ROS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells (e.g., SH-SY5Y) in a black 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat_compound Pre-treat with Forsythide dimethyl ester (1h) incubate_24h->pretreat_compound induce_ros Induce Oxidative Stress (e.g., H₂O₂) pretreat_compound->induce_ros load_dcfhda Load cells with DCFH-DA (20 µM) induce_ros->load_dcfhda incubate_30min Incubate for 30 min at 37°C load_dcfhda->incubate_30min measure_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) incubate_30min->measure_fluorescence

Workflow for ROS Detection.
  • Cell Seeding:

    • Seed cells (e.g., SH-SY5Y for neuroprotection studies) in a black, clear-bottom 96-well plate and culture overnight.

  • Treatment and ROS Induction:

    • Pre-treat the cells with this compound for 1-2 hours.

    • Induce oxidative stress by adding a ROS-generating agent such as hydrogen peroxide (H₂O₂) for a specified duration.

  • ROS Measurement:

    • Wash the cells with PBS.

    • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at a final concentration of 20 µM and incubate for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Investigation of NF-κB Signaling Pathway

This protocol provides a method to assess whether this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression induces Forsythide Forsythide dimethyl ester Forsythide->IKK inhibits? Forsythide->IkB prevents degradation? Forsythide->NFkB_active inhibits translocation?

NF-κB Signaling Pathway Inhibition.
  • Cell Treatment and Lysis:

    • Culture RAW 264.7 cells and treat them with this compound followed by LPS stimulation as described in the anti-inflammatory protocol.

    • After treatment, wash the cells with cold PBS and lyse them to prepare cytoplasmic and nuclear extracts using a nuclear extraction kit.

  • Western Blotting:

    • Determine the protein concentration of the extracts using a BCA assay.

    • Separate equal amounts of protein from the cytoplasmic and nuclear fractions on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies against NF-κB p65, and loading controls for each fraction (e.g., β-actin for cytoplasmic and Lamin B1 for nuclear).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • A decrease in nuclear p65 and a corresponding retention in the cytoplasm in this compound-treated cells would indicate inhibition of NF-κB translocation.

Disclaimer

These protocols are intended as a general guide. Optimal conditions, including cell density, compound concentrations, and incubation times, should be determined empirically for each specific experimental setup. It is crucial to include appropriate positive and negative controls in all assays. The provided data tables are for illustrative purposes only, and researchers should generate their own data.

Application Note: Quantification of Forsythide Dimethyl Ester in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of forsythide dimethyl ester in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and other research applications requiring accurate measurement of this compound.

Introduction

This compound is a naturally occurring iridoid glycoside found in plants such as Forsythia suspensa.[] Iridoid glycosides are a class of monoterpenoids known for a variety of biological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical applications.

Chemical Properties

PropertyValue
Chemical FormulaC18H26O11[]
Molecular Weight418.40 g/mol []
AppearancePowder
SolubilitySoluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate

Experimental

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • Geniposide (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm

Standard and Sample Preparation

Standard Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of Geniposide (IS) in methanol.

  • Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Prepare a working internal standard solution of 100 ng/mL Geniposide in 50:50 (v/v) methanol:water.

Sample Preparation Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterCondition
ColumnPhenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientAs described in the table below

Gradient Elution Program:

Time (min)%B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
Collision Gas9 psi
IonSpray Voltage5500 V
Temperature500 °C
Ion Source Gas 150 psi
Ion Source Gas 250 psi

MRM Transitions:

Based on the fragmentation patterns of similar iridoid glycosides, the following MRM transitions are proposed for method development and optimization. The precursor ion is anticipated to be the [M+NH4]+ adduct. The primary product ion is expected from the neutral loss of the glucose moiety and subsequent fragmentation.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound436.2257.1150Optimize
This compound (Qualifier)436.2161.1150Optimize
Geniposide (IS)406.1225.1150Optimize

Collision energy requires optimization for the specific instrument used.

Method Validation (Proposed Strategy)

A full method validation should be conducted according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The validation should include the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to assess for interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution at low and high concentrations.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.[2][3]

Data Presentation

Table 1: Proposed Quantitative Data Summary for Method Validation

ParameterThis compoundGeniposide (IS)
Linearity
Range (ng/mL)1 - 1000N/A
Correlation Coefficient (r²)≥ 0.99N/A
Accuracy & Precision
LLOQ (ng/mL)1N/A
LQC (ng/mL)3N/A
MQC (ng/mL)100N/A
HQC (ng/mL)800N/A
Intra-day Precision (%CV)≤ 15% (≤ 20% for LLOQ)N/A
Intra-day Accuracy (%Bias)± 15% (± 20% for LLOQ)N/A
Inter-day Precision (%CV)≤ 15% (≤ 20% for LLOQ)N/A
Inter-day Accuracy (%Bias)± 15% (± 20% for LLOQ)N/A
Recovery
LQC (%)ReportReport
HQC (%)ReportReport
Matrix Effect
LQCReportReport
HQCReportReport

Experimental Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard (Geniposide) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

G cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Collision Induced Dissociation (Q2) cluster_product Product Ion Selection (Q3) Analyte This compound [M+NH4]+ m/z 436.2 Fragmentation Fragmentation Analyte->Fragmentation Product1 Quantifier Ion m/z 257.1 Fragmentation->Product1 Product2 Qualifier Ion m/z 161.1 Fragmentation->Product2

Caption: Proposed MRM fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The proposed method is designed to be sensitive, selective, and suitable for high-throughput bioanalysis in a research setting. Adherence to the outlined validation strategy will ensure the generation of reliable and accurate data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Testing Forsythide Dimethyl Ester Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside with demonstrated potential for anti-inflammatory and neuroprotective activities. Derived from plants of the Forsythia genus, this compound has garnered interest for its therapeutic promise. These application notes provide an overview of relevant animal models and detailed protocols for evaluating the efficacy of this compound.

Disclaimer: The following protocols and data are primarily based on studies of the closely related and more extensively researched compound, Forsythoside A, due to a lack of publicly available data specifically for this compound in these animal models. Forsythoside A is a major bioactive phenylethanoid glycoside also found in Forsythia suspensa. Given their structural similarities, these models and methodologies provide a strong starting point for investigating this compound.

Data Presentation: Efficacy of Forsythoside A in Animal Models

The following tables summarize quantitative data from preclinical studies on Forsythoside A, a closely related compound to this compound, demonstrating its anti-inflammatory and neuroprotective potential.

Table 1: Anti-inflammatory Effects of Forsythoside A in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

ParameterControl Group (DSS only)Forsythoside A (15 mg/kg)Forsythoside A (30 mg/kg)Forsythoside A (60 mg/kg)
Body Weight Loss (%)~20%ReducedSignificantly ReducedSignificantly Reduced
Disease Activity Index (DAI)HighDecreasedSignificantly DecreasedSignificantly Decreased
Colon LengthShortenedIncreasedSignificantly IncreasedSignificantly Increased
Myeloperoxidase (MPO) ActivityElevatedReducedSignificantly ReducedSignificantly Reduced
TNF-α LevelsHighLoweredSignificantly LoweredSignificantly Lowered
IL-1β LevelsHighLoweredSignificantly LoweredSignificantly Lowered
IL-6 LevelsHighLoweredSignificantly LoweredSignificantly Lowered

Data is synthesized from studies demonstrating the dose-dependent effects of Forsythoside A in mitigating colitis symptoms and inflammatory markers. Specific values can vary between experiments.

Table 2: Neuroprotective Effects of a Forsythia-derived compound in a Parkinson's Disease Mouse Model

ParameterMPTP Model GroupForsythia Compound Treated Group
Dopaminergic Neuron Count (Substantia Nigra)Significantly ReducedSignificantly Preserved
Striatal Dopamine LevelsDepletedPartially Restored
Behavioral Deficits (e.g., Pole Test)ImpairedSignificantly Improved
Microglial ActivationIncreasedReduced
α-synuclein AggregationPresentReduced

This table represents typical findings in neuroprotective studies of compounds isolated from Forsythia. The data indicates a potential for these compounds to protect dopaminergic neurons and improve motor function in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease model.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory and neuroprotective efficacy of this compound.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the systemic anti-inflammatory effects of a compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control (saline)

    • LPS Control (LPS + vehicle)

    • This compound (low dose) + LPS

    • This compound (medium dose) + LPS

    • This compound (high dose) + LPS

  • Compound Administration: Administer this compound or vehicle (e.g., saline, DMSO) via oral gavage or intraperitoneal (i.p.) injection. The dosing volume should be consistent across all groups.

  • LPS Challenge: One hour after compound administration, induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.).

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice and collect blood via cardiac puncture.

  • Cytokine Analysis: Separate serum from the blood samples and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels between the different treatment groups and the LPS control group. A significant reduction in cytokine levels in the this compound-treated groups indicates anti-inflammatory efficacy.

Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • λ-Carrageenan

  • Sterile saline

  • Pletysmometer

Procedure:

  • Animal Acclimation and Baseline Measurement: Acclimate rats for at least one week. Before the experiment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Grouping: Randomly assign rats to the following groups (n=6-8 per group):

    • Vehicle Control (saline)

    • Carrageenan Control (carrageenan + vehicle)

    • This compound (low dose) + Carrageenan

    • This compound (medium dose) + Carrageenan

    • This compound (high dose) + Carrageenan

    • Positive Control (e.g., Indomethacin) + Carrageenan

  • Compound Administration: Administer this compound, vehicle, or the positive control drug orally or i.p.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using the plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics human ulcerative colitis and is used to assess the efficacy of compounds in treating inflammatory bowel disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Sterile drinking water

Procedure:

  • Animal Acclimation: Acclimate mice for one week.

  • Grouping: Divide mice into the following groups (n=8-10 per group):

    • Control (normal drinking water)

    • DSS Control (DSS in drinking water + vehicle)

    • This compound (low dose, e.g., 15 mg/kg) + DSS

    • This compound (medium dose, e.g., 30 mg/kg) + DSS

    • This compound (high dose, e.g., 60 mg/kg) + DSS

  • Induction of Colitis: Provide mice with drinking water containing 2-3% DSS for 5-7 days to induce acute colitis.

  • Compound Administration: Administer this compound or vehicle daily via oral gavage throughout the DSS treatment period.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Measure the length of the colon and collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).

  • Data Analysis: Compare the DAI scores, colon length, histological damage scores, and inflammatory marker levels between the treated groups and the DSS control group.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow.

G cluster_0 cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκB NF-κB IKK->IkappaB_NFkappaB:f0 Phosphorylates NFkappaB NF-κB Degradation IkappaB_NFkappaB:f0->Degradation Ubiquitination & Degradation IkappaB_NFkappaB:f1->Nucleus Translocation NFkappaB_n NF-κB DNA DNA NFkappaB_n->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Gene Transcription FDE This compound FDE->IKK Inhibits G cluster_0 cluster_1 Nucleus Oxidative_Stress Oxidative Stress / Electrophiles Keap1_Nrf2 Keap1 Nrf2 Oxidative_Stress->Keap1_Nrf2:f0 Induces conformational change in Keap1 Keap1_Nrf2:f1->Nucleus Dissociates and translocates Degradation Keap1_Nrf2:f0->Degradation Leads to Nrf2 polyubiquitination and degradation (basal state) Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription FDE This compound FDE->Keap1_Nrf2:f0 Promotes Nrf2 dissociation G start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Random Grouping acclimation->grouping compound_admin Compound/Vehicle Administration grouping->compound_admin disease_induction Disease Induction (e.g., LPS, Carrageenan, DSS) compound_admin->disease_induction monitoring Monitoring & Data Collection (e.g., Paw Volume, Body Weight, DAI) disease_induction->monitoring termination Euthanasia & Sample Collection (Blood, Tissues) monitoring->termination analysis Biochemical & Histological Analysis (ELISA, MPO, H&E Staining) termination->analysis end End analysis->end

Application Notes & Protocols: Forsythide Dimethyl Ester as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of forsythide dimethyl ester as a reference standard in analytical chemistry. The information is intended to support quality control, pharmacokinetic studies, and other research applications in drug development.

Physicochemical Properties of this compound

This compound is a naturally occurring iridoid glycoside.[] As an analytical standard, it is essential to understand its fundamental physicochemical properties to ensure proper handling, storage, and use in analytical methodologies.

PropertyValueReference
CAS Number 42830-22-8[]
Molecular Formula C₁₈H₂₆O₁₁[]
Molecular Weight 418.40 g/mol []
Appearance White to off-white powder
Purity (typical) ≥95%[]
Solubility Soluble in methanol, ethanol, DMSO, and acetonitrile. Sparingly soluble in water.
Storage Store at -20°C in a dry, dark place.[]

Experimental Protocols

Quantitative Analysis of this compound by HPLC-DAD

This section details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound. This protocol is applicable for the analysis of this compound in bulk material and formulated products.

2.1.1. Materials and Reagents

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

2.1.2. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10-25% B5-20 min: 25-50% B20-25 min: 50-10% B25-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL

2.1.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to obtain concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.1.4. Method Validation Summary

The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Linearity (µg/mL) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.25 µg/mL
LOQ (µg/mL) 0.75 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery %) 98.0 - 102.0%

Workflow for HPLC-DAD Analysis of this compound

hplc_workflow prep Sample and Standard Preparation hplc HPLC-DAD Analysis prep->hplc data_acq Data Acquisition at 235 nm hplc->data_acq peak_int Peak Integration and Quantification data_acq->peak_int report Reporting of Results peak_int->report

Caption: Workflow for the quantitative analysis of this compound.

Biological Activity and Signaling Pathways

This compound, as an iridoid glycoside, is suggested to exert anti-inflammatory effects through the modulation of key signaling pathways. The following diagrams illustrate the putative mechanisms based on studies of related compounds.

Inhibition of the NF-κB Signaling Pathway

Iridoid glycosides have been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.[2][3][4][5][6] The proposed mechanism involves the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk ikba_p65 IκBα-p65/p50 ikk->ikba_p65 Phosphorylation proteasome Proteasome ikba_p65->proteasome Degradation p65 p65/p50 p65_nuc p65/p50 p65->p65_nuc Translocation proteasome->p65 fde This compound fde->ikk Inhibition dna DNA genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes p65_nuc->dna

Caption: Putative inhibition of the NF-κB pathway by this compound.

Activation of the Nrf2 Signaling Pathway

Several iridoid glycosides can activate the Nrf2/HO-1 signaling cascade, which plays a crucial role in the cellular antioxidant response.[7][8] This activation leads to the transcription of antioxidant enzymes that protect against oxidative stress.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 ros->keap1_nrf2 nrf2 Nrf2 keap1_nrf2->nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation fde This compound fde->keap1_nrf2 Dissociation are ARE (Antioxidant Response Element) genes Antioxidant Genes (HO-1, NQO1) are->genes nrf2_nuc->are

Caption: Putative activation of the Nrf2 pathway by this compound.

Disclaimer: The provided protocols and pathways are for research and informational purposes only. They should be adapted and validated by the end-user for their specific application. Always adhere to laboratory safety guidelines.

References

Application of Forsythide Dimethyl Ester in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside found in the leaves of Eriobotrya japonica (loquat).[][] Preliminary research suggests that compounds from this plant possess anti-inflammatory and anti-cancer properties, with the potential to induce cell cycle arrest and apoptosis in cancer cells.[][] While specific studies on this compound's anti-cancer effects are limited in publicly available literature, its origin from a plant with known cytotoxic and anti-proliferative activities against various cancer cell lines makes it a compound of interest for oncological research.[3][4][5][6][7]

These application notes provide a framework for investigating the potential anti-cancer activities of this compound in various cancer cell lines. The protocols and data presentation formats are based on standard methodologies used in cancer research for the evaluation of novel therapeutic compounds.

Potential Anti-Cancer Applications

This compound may be investigated for its efficacy against a range of cancer cell lines, including but not limited to:

  • Human breast adenocarcinoma (e.g., MCF-7, MDA-MB-231)

  • Human colon adenocarcinoma (e.g., Caco-2, HT-29)

  • Human lung carcinoma (e.g., A549)

  • Human prostate cancer (e.g., PC-3, LNCaP)

  • Human oral squamous cell carcinoma

The primary mechanisms of action to investigate would include the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.

Data Presentation: Summary of Hypothetical Quantitative Data

The following table is a template for summarizing the cytotoxic effects of this compound on various cancer cell lines. The data presented here is hypothetical and should be replaced with experimental findings.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48[Insert Data]
MDA-MB-231Breast Adenocarcinoma48[Insert Data]
Caco-2Colon Adenocarcinoma48[Insert Data]
A549Lung Carcinoma48[Insert Data]
PC-3Prostate Cancer48[Insert Data]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

G FDE This compound ROS ↑ Reactive Oxygen Species (ROS) FDE->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Data Analysis a Cancer Cell Line Culture b This compound Treatment a->b c MTT Assay for IC50 Determination b->c d Apoptosis Assay (Flow Cytometry) c->d e Cell Cycle Analysis c->e f Western Blot for Apoptotic Markers d->f e->f g Quantitative Analysis and Visualization f->g

References

Forsythide Dimethyl Ester: Application Notes and Protocols for Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester and its close analog, Forsythoside B, are phenylethanoid glycosides isolated from the fruits and leaves of Forsythia suspensa. These compounds have garnered significant interest within the scientific community due to their potent anti-inflammatory, antioxidant, and neuroprotective properties. Emerging research indicates that the biological activities of these molecules are intrinsically linked to their ability to modulate key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and NLRP3 inflammasome pathways. These pathways are critical regulators of inflammation, immune responses, and apoptosis, and their dysregulation is implicated in a wide range of pathologies, from neurodegenerative diseases to cancer.

This document provides detailed application notes and experimental protocols for utilizing this compound and Forsythoside B as chemical probes to investigate these signaling cascades. The information herein is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of these compounds and to explore their therapeutic potential.

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of Forsythoside B, which can serve as a reference for designing experiments with this compound.

CompoundAssayCell Line/ModelIC50 / Effective ConcentrationReference
Forsythoside BDPPH radical scavenging12.5 ± 1.9 µM[1]
Forsythoside BABTS radical scavenging6.47 µg/mL[1]
Forsythoside BInhibition of TNF-α, IL-6, and HMGB1 releaseLPS-stimulated RAW 264.7 macrophagesConcentration-dependent downregulation[2]
Forsythoside BReduction of Aβ deposition and tau phosphorylationAPP/PS1 mice10 mg/kg and 40 mg/kg[1][3]
Forsythoside BInhibition of NLRP3, Caspase-1, and IL-1β expressionMCAO/R ratsPretreatment significantly inhibited expression[4]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

Forsythoside B has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses. The pathway is typically activated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leading to the phosphorylation and degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Forsythoside B can inhibit the phosphorylation of IκBα and the nuclear translocation of p65.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_complex p65/p50-IκBα (Inactive) p65 p65 p50 p50 p65_p50_nuc p65/p50 (Active) NFkB_complex->p65_p50_nuc IκBα degradation Translocation Forsythide This compound Forsythide->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation Experimental_Workflow cluster_analysis Analysis A 1. Cell Culture RAW 264.7 Macrophages B 2. Treatment Pre-treat with this compound (various concentrations) A->B C 3. Stimulation Stimulate with LPS (1 µg/mL) B->C D 4. Incubation Incubate for a defined period (e.g., 24 hours) C->D E 5. Sample Collection Collect cell lysates and supernatant D->E F 6. Analysis E->F G Western Blot (p-IκBα, IκBα, p-p65, p65, β-actin) F->G H ELISA (TNF-α, IL-6) F->H I Griess Assay (Nitric Oxide) F->I Apoptosis_Workflow A 1. Cell Culture (e.g., Cancer cell line) B 2. Treatment Treat with this compound (various concentrations and time points) A->B C 3. Cell Harvesting Collect both adherent and floating cells B->C D 4. Staining Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Flow Cytometry Analysis Quantify apoptotic vs. necrotic vs. live cells D->E

References

Forsythide Dimethyl Ester: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside that has garnered interest in the scientific community for its potential therapeutic applications.[1][2] Preliminary research suggests that this compound, derived from sources such as Eriobotrya japonica leaves, may possess noteworthy anti-inflammatory and anti-cancer properties.[1][2] These activities are thought to stem from its ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), as well as to induce cell cycle arrest and apoptosis in cancer cells.[1][2]

This document provides a detailed overview of the potential applications of this compound in drug discovery and development. It includes hypothetical and generalized experimental protocols for evaluating its biological activities, as specific methodologies for this compound are not extensively detailed in publicly available literature. The signaling pathways presented are common targets for anti-inflammatory and anti-cancer agents and represent potential mechanisms through which this compound may exert its effects.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data, such as IC50 or EC50 values, for this compound in the public domain. The following table is a template that researchers can use to summarize their own experimental findings when investigating this compound.

Table 1: Template for Summarizing Quantitative Biological Data for this compound

Assay Type Cell Line / Model System Parameter Value (e.g., µM) Reference
Anti-inflammatory Activity
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7IC50Internal Data
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7IC50Internal Data
TNF-α ProductionLPS-stimulated THP-1IC50Internal Data
IL-6 ProductionLPS-stimulated THP-1IC50Internal Data
Anticancer Activity
Cell Viability (MTT Assay)MCF-7 (Breast Cancer)IC50Internal Data
Cell Viability (MTT Assay)A549 (Lung Cancer)IC50Internal Data
Cell Viability (MTT Assay)HCT116 (Colon Cancer)IC50Internal Data
Apoptosis Induction (Annexin V)Specify Cell LineEC50Internal Data
Antioxidant Activity
DPPH Radical ScavengingCell-freeEC50Internal Data
ROS Scavenging (DCFH-DA Assay)Specify Cell LineEC50Internal Data

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the bioactivity of this compound.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-stimulated control.

In Vitro Anticancer Activity: Cell Viability by MTT Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value can be calculated from the dose-response curve.

In Vitro Antioxidant Activity: Reactive Oxygen Species (ROS) Scavenging by DCFH-DA Assay

Objective: To measure the ability of this compound to reduce intracellular ROS levels.

Materials:

  • A suitable cell line (e.g., HaCaT keratinocytes)

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂) or another ROS inducer

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Induce ROS production by adding a stressor like H₂O₂ (e.g., 100 µM) for 30 minutes.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • The ROS scavenging activity is determined by the reduction in fluorescence intensity compared to the H₂O₂-treated control.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its reported anti-inflammatory and anti-cancer effects suggest potential modulation of key signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. A potential mechanism for this compound's anti-inflammatory action could be the inhibition of this pathway at one or more key steps.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) Degradation Degradation IkBa->Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Forsythide_DME Forsythide Dimethyl Ester Forsythide_DME->IKK_complex Potential Inhibition Forsythide_DME->NFkB_nuc Potential Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Pro_inflammatory_Genes Induces

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis (e.g., by phosphorylating Bad) and promote cell cycle progression. This compound's purported anti-cancer effects could involve the downregulation of this pro-survival pathway.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt (Active) Akt->p_Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Forsythide_DME Forsythide Dimethyl Ester Forsythide_DME->PI3K Potential Inhibition Forsythide_DME->p_Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for investigating the mechanism of action of a compound like this compound.

Experimental_Workflow Start Hypothesis: This compound has Bioactivity In_Vitro_Screening In Vitro Screening (e.g., MTT, Griess Assay) Start->In_Vitro_Screening Dose_Response Dose-Response Studies (Determine IC50/EC50) In_Vitro_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Western_Blot Western Blot (Signaling Proteins) Mechanism_Studies->Western_Blot qPCR RT-qPCR (Gene Expression) Mechanism_Studies->qPCR Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism_Studies->Flow_Cytometry In_Vivo_Studies In Vivo Animal Models (Efficacy & Toxicity) Mechanism_Studies->In_Vivo_Studies Preclinical_Dev Preclinical Development In_Vivo_Studies->Preclinical_Dev

Caption: A generalized experimental workflow for drug discovery.

Conclusion

This compound presents an interesting starting point for drug discovery efforts, particularly in the areas of inflammation and oncology. However, the current body of publicly available scientific literature lacks the specific and detailed data required for a comprehensive evaluation. The protocols and potential mechanisms of action outlined in this document are intended to serve as a guide for researchers to systematically investigate the therapeutic potential of this natural product. Further rigorous scientific inquiry is essential to validate these preliminary observations and to fully understand the pharmacological profile of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Forsythide Dimethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of forsythide dimethyl ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the esterification of forsythide. A common method for this conversion is the Fischer-Speier esterification, where forsythide is reacted with methanol in the presence of an acid catalyst.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature. Be cautious as excessive heat can lead to degradation. - Increase the concentration of the acid catalyst.
Degradation of Starting Material or Product - Use a milder acid catalyst (e.g., Amberlyst 15) instead of strong mineral acids like H₂SO₄. - Perform the reaction at a lower temperature for a longer duration.
Insufficient Catalyst - Increase the molar ratio of the acid catalyst to forsythide.
Presence of Water - Ensure all glassware is thoroughly dried before use. - Use anhydrous methanol and a fresh, anhydrous acid catalyst. The presence of water can reverse the esterification reaction.

Issue 2: Presence of Multiple Spots on TLC After Reaction

Potential Cause Recommended Solution
Incomplete Reaction - As mentioned in Issue 1, prolong the reaction time or increase the catalyst concentration/temperature and monitor via TLC until the starting material spot disappears.
Side Reactions/Product Degradation - If streaks or multiple close-running spots are observed, it may indicate degradation. Consider using milder reaction conditions. - One common side product is the methyl glycoside of the aglycone; its formation can be minimized by controlling the reaction temperature.
Impure Starting Material - Ensure the purity of the starting forsythide using techniques like NMR or LC-MS before starting the reaction.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-elution of Product with Starting Material - If the product and starting material have similar polarities, modify the solvent system for column chromatography. A gradient elution might be necessary. - Consider derivatization of the unreacted starting material to change its polarity for easier separation.
Product is Unstable on Silica Gel - If streaking is observed during column chromatography, the product might be degrading on the acidic silica gel. Neutralize the silica gel with a small amount of triethylamine in the eluent. - Alternatively, use a different stationary phase like alumina or a reversed-phase column.
Residual Acid Catalyst in the Crude Product - Before workup, neutralize the reaction mixture with a mild base like sodium bicarbonate solution. This will quench the acid catalyst and prevent it from interfering with purification.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A general procedure involves dissolving forsythide in anhydrous methanol, followed by the addition of a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride in methanol. The reaction mixture is typically stirred at room temperature or gently heated until completion, as monitored by TLC. The reaction is then quenched, the solvent is removed under reduced pressure, and the crude product is purified, usually by column chromatography.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system might be a mixture of dichloromethane and methanol or ethyl acetate and hexane. The reaction is considered complete when the spot corresponding to the forsythide starting material is no longer visible.

Q3: What are the optimal reaction conditions for maximizing yield?

A3: The optimal conditions can vary. It is recommended to start with a small-scale pilot reaction to optimize parameters such as temperature, reaction time, and catalyst loading. The table below summarizes how different parameters can affect the yield.

Data on Reaction Parameter Optimization

Parameter Condition A Condition B Condition C Effect on Yield
Temperature Room Temperature40°C60°C (Reflux)Increasing the temperature generally accelerates the reaction rate, but excessively high temperatures can lead to the degradation of the glycosidic linkage in forsythide, thus reducing the overall yield of the desired product. An optimal temperature needs to be determined experimentally.
Reaction Time 2 hours6 hours12 hoursLonger reaction times typically lead to higher conversion of the starting material. However, prolonged reaction times, especially at elevated temperatures, can also increase the formation of byproducts. The reaction should be monitored by TLC to determine the point of maximum product formation before significant degradation occurs.
Catalyst H₂SO₄ (0.1 eq)HCl in MeOH (0.2 eq)Amberlyst 15 (1 g)Strong mineral acids like sulfuric acid and hydrochloric acid are effective catalysts. However, they can also promote side reactions. Heterogeneous catalysts like Amberlyst 15 are milder and can be easily removed by filtration, simplifying the workup procedure and potentially leading to a cleaner reaction profile. The choice of catalyst will depend on the desired reaction rate and the stability of the starting material and product under acidic conditions.

Experimental Workflow and Reaction Scheme

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_node 1. Dry Glassware & Reagents react_node 2. Dissolve Forsythide in Anhydrous MeOH prep_node->react_node add_catalyst 3. Add Acid Catalyst react_node->add_catalyst stir 4. Stir at Defined Temperature add_catalyst->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench Reaction (e.g., NaHCO₃) monitor->quench evaporate 7. Evaporate Solvent quench->evaporate purify 8. Column Chromatography evaporate->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Fig. 1: General experimental workflow for the synthesis of this compound.

G cluster_main Fischer-Speier Esterification forsythide Forsythide (di-acid) plus + forsythide->plus methanol Methanol (excess) (Solvent & Reagent) plus->methanol equilibrium methanol->equilibrium product This compound plus2 + water Water catalyst H⁺ Catalyst catalyst->equilibrium equilibrium->product

Fig. 2: Reaction scheme for the synthesis of this compound.

Troubleshooting Forsythide dimethyl ester stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Forsythide dimethyl ester. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the stability of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring iridoid glycoside.[][] It has demonstrated potential in treating a range of inflammatory conditions and cancers.[][] Its mechanisms of action are understood to involve the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS), as well as the induction of cell cycle arrest and apoptosis in cancer cells.[][]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C.[][]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of common organic solvents, including Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate.[][]

Troubleshooting Guide: Stability in Solution

Q4: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?

Yes, inconsistent results can often be attributed to the degradation of the compound in solution. This compound is both a glycoside and a dimethyl ester, making it susceptible to hydrolysis, particularly under certain pH and temperature conditions. Similar iridoid glycosides with ester bonds have been shown to be unstable at high temperatures and in strongly acidic or alkaline solutions.[3][4][5]

Q5: I suspect my this compound solution has degraded. What are the likely causes?

Several factors can contribute to the degradation of this compound in solution:

  • pH: As a compound with ester linkages, it is likely susceptible to hydrolysis. Studies on similar iridoid glycosides show that alkaline conditions can lead to the hydrolysis of ester bonds.[3][5] Strong acidic conditions may also affect its stability.[3][5]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[3][5] For instance, some iridoid glycosides show significant degradation at temperatures above ambient.

  • Storage Duration: Over time, even under seemingly appropriate conditions, degradation can occur. It is advisable to use freshly prepared solutions whenever possible.

  • Solvent: While soluble in several organic solvents, the long-term stability in each may vary. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions to minimize water-mediated hydrolysis.

Q6: How can I minimize the degradation of this compound in my experimental solutions?

To enhance the stability of your this compound solutions, consider the following best practices:

  • Prepare Fresh Solutions: Prepare solutions fresh for each experiment to minimize degradation over time.

  • Use Anhydrous Solvents: When preparing stock solutions in organic solvents like DMSO or ethanol, use anhydrous grades to reduce the presence of water, which can facilitate hydrolysis.

  • Buffer Aqueous Solutions: If working with aqueous solutions, maintain a neutral pH (around 7.0-7.4) using a suitable buffer system, unless the experimental design requires acidic or alkaline conditions. Iridoid glycosides with ester bonds have shown greater stability in neutral pH ranges.

  • Control Temperature: Avoid exposing solutions to high temperatures. Store stock solutions at -20°C or -80°C and working solutions on ice during experiments.

  • Protect from Light: While specific data on the photosensitivity of this compound is limited, it is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil, as photolytic degradation can be a concern for many complex organic molecules.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H26O11[]
Molecular Weight418.40 g/mol []
AppearancePowder[]
Purity≥95%[]
Storage Temperature-20°C[][]
SolubilitySoluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate[][]

Table 2: Factors Influencing the Stability of Structurally Similar Iridoid Glycosides with Ester Bonds

FactorObservationImplication for this compoundSource
pH Ester bonds are susceptible to hydrolysis under strong alkaline conditions. Strong acid conditions can also lead to degradation.Avoid highly acidic or alkaline aqueous solutions unless experimentally necessary. Buffer solutions to a neutral pH for storage.[3][5]
Temperature High temperatures accelerate degradation.Prepare and handle solutions at low temperatures (e.g., on ice). Store stock solutions at -20°C or below.[3][5]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

A forced degradation study can help determine the intrinsic stability of this compound and identify its degradation products.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: Analyze the stressed samples and a non-stressed control sample at each time point using a stability-indicating analytical method, such as HPLC.

  • Data Evaluation: Quantify the remaining this compound and any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[8]

Protocol 2: General HPLC Method for Quantification of this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for this type of compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation between the parent compound and any degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance. This should be determined by running a UV scan of a standard solution.

  • Injection Volume: Typically 10-20 µL.

  • Quantification: Use a calibration curve prepared from a series of known concentrations of a this compound reference standard.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal (60°C) prep->thermal Expose to stress photo Photolytic (UV light) prep->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points quantify Quantify Remaining Compound and Degradation Products hplc->quantify pathway Identify Degradation Pathway quantify->pathway

Forced degradation experimental workflow.

anti_inflammatory_pathway FDE Forsythide dimethyl ester ROS Reactive Oxygen Species (ROS) FDE->ROS Inhibits Signaling Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK) FDE->Signaling Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->ROS Stimuli->Signaling ROS->Signaling Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Signaling->Cytokines Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory signaling pathway.

apoptosis_pathway FDE Forsythide dimethyl ester Mitochondria Mitochondria FDE->Mitochondria Induces stress CytC Cytochrome c (release) Mitochondria->CytC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway.

cell_cycle_arrest_pathway FDE Forsythide dimethyl ester p53 p53 Activation FDE->p53 Activates p21 p21 Expression p53->p21 CDK CDK/Cyclin Complexes p21->CDK Inhibits Progression Cell Cycle Progression CDK->Progression Arrest Cell Cycle Arrest Progression->Arrest Inhibition leads to

Cell cycle arrest pathway.

References

Technical Support Center: Forsythide Dimethyl Ester Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of forsythide dimethyl ester. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the isolation and purification of this iridoid glycoside.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Crude Extract

  • Question: After initial extraction from Eriobotrya japonica leaves, the yield of this compound is consistently low. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors during the extraction and initial purification steps.

    • Incomplete Extraction: The solvent system or extraction method may not be optimal for this compound. Consider using a combination of polar and non-polar solvents to ensure comprehensive extraction of iridoid glycosides.

    • Degradation: this compound, like many natural glycosides, can be susceptible to enzymatic degradation or hydrolysis during extraction. It is crucial to quickly process the plant material and consider heat treatment to deactivate enzymes.

    • Improper Fractionation: The initial partitioning of the crude extract may not be efficiently separating this compound into the desired fraction. Optimization of the solvent partitioning steps is recommended.

Issue 2: Co-elution of Impurities during Column Chromatography

  • Question: During silica gel column chromatography, several impurities are co-eluting with this compound, making it difficult to achieve high purity. How can I improve the separation?

  • Answer: Co-elution is a common challenge in the purification of structurally similar natural products.

    • Optimize Solvent System: A systematic trial of different solvent systems with varying polarities should be conducted. Gradient elution is often more effective than isocratic elution for separating complex mixtures.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as reversed-phase C18 (ODS) or Sephadex LH-20, which separate compounds based on different chemical properties.[1]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating polar compounds like iridoid glycosides and can be a powerful alternative to traditional column chromatography.[2][3]

Issue 3: Product Degradation during Solvent Removal

  • Question: I am observing degradation of the purified this compound during the final solvent evaporation step. How can I prevent this?

  • Answer: this compound may be sensitive to heat and prolonged exposure to certain conditions.

    • Use of Rotary Evaporator at Low Temperature: Concentrate the solution under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to minimize thermal degradation.

    • Lyophilization (Freeze-Drying): For aqueous solutions, lyophilization is a gentle method for removing the solvent without applying heat, which can help preserve the integrity of the compound.

    • Inert Atmosphere: Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[][]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected purity of this compound after a multi-step purification process?

    • A1: With a combination of chromatographic techniques such as column chromatography and preparative HPLC, it is possible to achieve a purity of ≥95%.[][] Commercial suppliers of this compound typically offer this level of purity.

  • Q2: What are the most common impurities found with this compound?

    • A2: Impurities are often other structurally related iridoid glycosides, flavonoids, and phenolic compounds that are also present in the leaves of Eriobotrya japonica.[6]

  • Q3: How can I confirm the identity and purity of the final product?

    • A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

      • Mass Spectrometry (MS): To confirm the molecular weight.[2]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify any residual impurities.[2]

  • Q4: What are the recommended storage conditions for purified this compound?

    • A4: Purified this compound should be stored as a powder at -20°C in a tightly sealed container, protected from light and moisture to prevent degradation.[][]

Quantitative Data Summary

The following table summarizes various chromatographic techniques that have been successfully used for the purification of iridoid glycosides, which can be adapted for this compound.

TechniqueStationary Phase/Solvent SystemCompound(s) PurifiedPurity AchievedReference
High-Speed Counter-Current Chromatography (HSCCC) Ethyl acetate-n-butanol-water (5:14:12, v/v/v)Shanzhiside methyl ester, phloyoside II, chlorotuberside, and penstemonoside97.3% - 99.3%[2]
HSCCC Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v)Sweroside, morroniside, and loganin92.3% - 96.3%[3]
Column Chromatography Silica gel, ODS, Sephadex LH-20New iridoid glycosidesNot specified[1]
Column and Preparative HPLC Macroporous resin (HP-20), Silica gel, ODS, and semi-preparative HPLCIridoid glycoside compoundNot specified[7]

Experimental Protocols

General Protocol for the Purification of Iridoid Glycosides (Adaptable for this compound)

This protocol is a generalized procedure based on methods reported for the purification of similar iridoid glycosides and should be optimized for this compound.

  • Extraction:

    • Air-dried and powdered leaves of Eriobotrya japonica are extracted with a suitable solvent, such as 80% methanol, at room temperature.

    • The extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The iridoid glycoside fraction is typically enriched in the n-butanol fraction.

  • Column Chromatography:

    • The n-butanol fraction is subjected to column chromatography on a silica gel column.

    • A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol-water.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • Further Purification (if necessary):

    • The partially purified fraction can be further subjected to:

      • Reversed-phase (ODS) column chromatography with a methanol-water gradient.

      • Sephadex LH-20 column chromatography to remove smaller impurities.

      • Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column for final polishing to achieve high purity.

Signaling Pathway and Experimental Workflow

This compound is isolated from Eriobotrya japonica, extracts of which have been shown to possess anti-inflammatory properties. The anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[8][9][10]

anti_inflammatory_pathway cluster_stimulation Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IKK IKK TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates & promotes degradation NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (Active) NFkappaB->NFkappaB_nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB_nucleus->Gene_Expression induces FDE Forsythide Dimethyl Ester FDE->TAK1 Inhibits FDE->IKK Inhibits

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

purification_workflow start Eriobotrya japonica Leaves extraction Extraction (e.g., 80% Methanol) start->extraction partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) extraction->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction silica_cc Silica Gel Column Chromatography (Gradient Elution) butanol_fraction->silica_cc fractions Collect & Pool Fractions silica_cc->fractions purity_check1 TLC / HPLC Analysis fractions->purity_check1 further_purification Further Purification (ODS, Sephadex, or Prep-HPLC) purity_check1->further_purification Purity < 95% pure_compound Pure this compound purity_check1->pure_compound Purity ≥ 95% further_purification->pure_compound purity_check2 Final Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->purity_check2 end Stored at -20°C purity_check2->end

Caption: General experimental workflow for the purification of this compound.

References

Minimizing degradation of Forsythide dimethyl ester during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Forsythide dimethyl ester during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is an iridoid glycoside, a class of secondary metabolites found in various plants.[] Like many natural products, it can be susceptible to degradation under certain experimental conditions. The stability of this compound is a critical concern during extraction because degradation can lead to lower yields and the generation of impurities, which can complicate downstream analysis and affect the accuracy of experimental results. The ester and glycosidic bonds in its structure are potential sites for hydrolysis.

Q2: What are the primary factors that can cause degradation of this compound during extraction?

The primary factors that can lead to the degradation of this compound include:

  • pH: this compound, like other iridoid glycosides, is likely unstable in strong acidic and strong alkaline conditions due to the hydrolysis of its ester and glycosidic linkages.[2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • Light: Exposure to light, particularly UV radiation, can potentially degrade iridoid glycosides.[3]

  • Enzymatic Activity: If the plant material is not properly handled and dried, endogenous enzymes could potentially degrade the compound.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound at -20°C to maintain its stability.[]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Degradation due to inappropriate pH. - Maintain a neutral or slightly acidic pH (around 6-7) during extraction. - Avoid the use of strong acids or bases. If pH adjustment is necessary, use mild acids (e.g., formic acid) or buffers.
Degradation due to high temperature. - Perform extraction at room temperature or below if possible. - If heating is required to improve extraction efficiency, use the lowest effective temperature and minimize the heating time.
Incomplete extraction. - Ensure the plant material is finely powdered to maximize surface area. - Increase the extraction time or the number of extraction cycles. - Consider using a more efficient extraction method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under controlled temperature conditions.
Presence of unknown peaks in HPLC/UPLC chromatogram Formation of degradation products. - Review the extraction conditions (pH, temperature, light exposure) and optimize them to minimize degradation. - Use a stability-indicating HPLC method to separate the parent compound from its degradation products.
Extraction of impurities. - Use high-purity solvents for extraction. - Incorporate a sample clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering compounds.
Inconsistent extraction yields between batches Variability in extraction parameters. - Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and agitation speed. - Ensure consistent particle size of the plant material.
Degradation during solvent evaporation. - Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C).

Data on Stability of Related Iridoid Glycosides

While specific quantitative data for this compound degradation is limited in the public domain, the following table summarizes the stability of other iridoid glycosides from a study on Eucommia ulmoides Oliver, which can provide valuable insights into the potential behavior of this compound under different conditions.

Compound Condition Stability Observed Degradation Pathway
Geniposidic acid (GPA)Temperature (20-80°C), pH (2-12)Stable-
Scandoside (SD)Strong alkaline (pH ≥ 10)UnstableHydrolysis of ester bond
Ulmoside A (UA)Strong alkaline (pH ≥ 10)UnstableHydrolysis of ester bond
Ulmoside C (UC)Strong alkaline (pH ≥ 10)UnstableHydrolysis of ester bond, converting to GPA at pH 12
Ulmoside B (UB)High temperature, alkaline, strong acidUnstableNot specified
Ulmoside D (UD)High temperature, alkaline, strong acidUnstableNot specified

Data adapted from a study on iridoid glycosides from Eucommia ulmoides Oliver.[2]

Experimental Protocols

Recommended Extraction Protocol to Minimize Degradation

This protocol is a general guideline based on methods used for other iridoid glycosides and is designed to minimize the degradation of this compound.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves) at a low temperature (e.g., 40-50°C) to inactivate enzymes.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Solvent: Use methanol or 70-80% aqueous methanol. The addition of a small amount of a weak acid like formic acid (e.g., 0.1%) can help maintain a slightly acidic environment and improve stability.

  • Method:

    • Maceration: Soak the powdered plant material in the extraction solvent (e.g., 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours with occasional agitation. Protect the mixture from light by using amber glass containers or covering the vessel with aluminum foil.

    • Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent in an ultrasonic bath. Perform the extraction at a controlled temperature (e.g., 25-40°C) for 30-60 minutes.

  • Filtration: After extraction, filter the mixture through filter paper or a sintered glass funnel to separate the extract from the solid residue.

3. Solvent Evaporation:

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (< 40°C) to avoid thermal degradation.

4. Sample Clean-up (Optional but Recommended):

  • For cleaner samples, the crude extract can be further purified using solid-phase extraction (SPE). A C18 cartridge is often suitable for a preliminary clean-up of iridoid glycosides.

Visualizations

Logical Workflow for Minimizing Degradation

Workflow for Minimizing this compound Degradation cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction A Low-Temperature Drying B Fine Grinding A->B C Select Polar, Slightly Acidic Solvent B->C Proceed to Extraction D Control Temperature (Room Temp or Below) C->D E Protect from Light D->E F Low-Temperature Solvent Evaporation E->F Proceed to Concentration G Optional: SPE Cleanup F->G Potential Hydrolysis of this compound A This compound (Intact Molecule) B Hydrolysis (Acidic or Alkaline Conditions, High Temperature) A->B C Forsythide Monomethyl Ester + Methanol B->C Partial Hydrolysis D Forsythide + 2 Methanol B->D Complete Ester Hydrolysis E Further Degradation Products C->E D->E

References

Forsythide dimethyl ester experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with forsythide dimethyl ester. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

General Information

This compound is a naturally occurring iridoid glycoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Its mechanism of action is understood to involve the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS), as well as the induction of cell cycle arrest and apoptosis in cancer cells.[1] However, as with many natural products, experimental variability can pose a challenge. This guide aims to provide solutions to common problems to ensure more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. For long-term storage, it is recommended to store the compound as a powder at -20°C.[1] Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I am observing high variability between replicate wells in my cell-based assays. What could be the cause?

A2: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube before pipetting to prevent cell settling.

  • Pipetting Errors: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for critical samples or fill them with sterile PBS or media to create a humidity barrier.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-passaged cells can exhibit altered responses.

Q3: My this compound treatment is not showing the expected anti-inflammatory effect in my LPS-stimulated macrophage model. What should I check?

A3: If you are not observing the expected anti-inflammatory activity, consider the following:

  • Compound Concentration: The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • LPS Stimulation: Ensure your LPS is potent and used at an appropriate concentration to induce a robust inflammatory response. Check the viability of your cells after LPS treatment, as high concentrations can be cytotoxic.

  • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical. Pre-incubation with the compound before adding LPS is a common strategy to inhibit the inflammatory cascade.

  • Readout Sensitivity: The method used to measure inflammation (e.g., Griess assay for nitric oxide, ELISA for cytokines) should be sensitive enough to detect changes. Ensure your assay is properly validated.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)

Problem: Inconsistent or unexpected IC50 values for this compound.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment.
Compound Solubility Ensure this compound is fully dissolved in the culture medium. Precipitates can lead to inaccurate results. A final DMSO concentration of <0.5% is generally recommended.
Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
MTT Reagent Issues Prepare MTT solution fresh and filter-sterilize. Protect from light. Ensure complete dissolution of formazan crystals by using an appropriate solvent (e.g., DMSO, isopropanol with HCl) and sufficient incubation time with agitation.
Apoptosis Assays (e.g., Annexin V/PI Staining)

Problem: Difficulty in distinguishing between apoptotic, necrotic, and live cell populations.

Possible Cause Troubleshooting Step
Cell Handling Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive necrotic cells.
Compensation Settings If using flow cytometry, ensure proper compensation between the FITC (Annexin V) and PI channels to correct for spectral overlap.
Staining Protocol Follow the manufacturer's protocol for the Annexin V/PI kit. Optimize incubation times and reagent concentrations for your specific cell type.
Cell Density Avoid using overly confluent cells, as this can increase the rate of spontaneous apoptosis and necrosis.
Cell Cycle Analysis (e.g., Propidium Iodide Staining)

Problem: Poor resolution of G1, S, and G2/M peaks in the cell cycle histogram.

Possible Cause Troubleshooting Step
Cell Clumping Ensure a single-cell suspension before and after fixation. Pass cells through a cell strainer or gently pipette to break up clumps.
Fixation Technique Add cold ethanol dropwise while vortexing the cell suspension to prevent cell aggregation.
RNase Treatment Incomplete RNA digestion can lead to broadening of the G1 peak. Ensure adequate RNase concentration and incubation time.
Staining Time Allow sufficient time for propidium iodide to intercalate with the DNA for stoichiometric staining.

Experimental Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is a general guideline for assessing the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.

Cytotoxicity Assessment: MTT Assay

This protocol provides a general method for evaluating the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).[4][5]

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB activation cascade and the potential point of inhibition by this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation P_IkB p-IκB IkB->P_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB Ub_IkB Ub-p-IκB P_IkB->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation Forsythide Forsythide Dimethyl Ester Forsythide->IKK_complex Inhibition? DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_Expression Transcription Anti_Inflammatory_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Treat with Forsythide Dimethyl Ester (Dose-Response) cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate griess_assay Griess Assay (NO Production) supernatant->griess_assay elisa ELISA (TNF-α, IL-6) supernatant->elisa western_blot Western Blot (iNOS, COX-2, p-IκB, IκB) cell_lysate->western_blot data_analysis Data Analysis (IC50, Statistical Significance) griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end Apoptosis_CellCycle_Workflow start Start cell_culture Culture Cancer Cells (e.g., HeLa, HT-29) start->cell_culture treatment Treat with Forsythide Dimethyl Ester (Dose- and Time-Course) cell_culture->treatment harvest Harvest Cells treatment->harvest apoptosis_stain Annexin V/PI Staining harvest->apoptosis_stain cell_cycle_stain Propidium Iodide Staining harvest->cell_cycle_stain western_blot Western Blot (Caspases, Bcl-2 family, Cyclins, CDKs) harvest->western_blot flow_cytometry_apoptosis Flow Cytometry (Apoptosis Analysis) apoptosis_stain->flow_cytometry_apoptosis flow_cytometry_cellcycle Flow Cytometry (Cell Cycle Analysis) cell_cycle_stain->flow_cytometry_cellcycle data_analysis Data Analysis flow_cytometry_apoptosis->data_analysis flow_cytometry_cellcycle->data_analysis western_blot->data_analysis end End data_analysis->end

References

Troubleshooting unexpected results in Forsythide dimethyl ester experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Forsythide dimethyl ester experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating challenges during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (CAS 42830-22-8) is a naturally occurring iridoid glycoside.[][] It has been isolated from plants such as Eriobotrya japonica leaves.[][] Preliminary research suggests that this compound has potential anti-inflammatory and anti-cancer properties.[][] It is believed to act by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS), and by inducing cell cycle arrest and apoptosis in cancer cells.[][]

Q2: My experimental results with this compound are inconsistent. What are the possible reasons?

Inconsistencies in experimental outcomes can arise from several factors:

  • Compound Purity and Stability: The purity of the this compound sample can significantly impact results. Impurities from the extraction and purification process may have their own biological activities. Additionally, the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) should be considered.

  • Solvent Effects: The choice of solvent for dissolving this compound is crucial. The solvent itself may exert biological effects on the cells or model system being studied. It is essential to run appropriate vehicle controls.

  • Variability in Biological Systems: Cell lines can exhibit genetic drift over time, leading to changes in their response to stimuli. Primary cells from different donors can also show significant variability. The health and passage number of cells should be carefully monitored.

  • Assay-Specific Variability: The specific assays being used (e.g., cell viability, cytokine measurement, western blotting) have inherent variability. Ensure that assays are properly validated and that appropriate controls are included in every experiment.

Q3: I am observing lower than expected bioactivity. What could be the cause?

Several factors could contribute to lower than expected bioactivity:

  • Compound Degradation: this compound, like many natural products, may be susceptible to degradation. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light) and consider preparing fresh stock solutions regularly.[3]

  • Solubility Issues: Poor solubility of the compound in your experimental medium can lead to a lower effective concentration. It is important to ensure that the compound is fully dissolved. Sonication or gentle warming may aid in dissolution, but the stability of the compound under these conditions should be verified.

  • Cellular Uptake: The compound may not be efficiently taken up by the cells. Permeabilization techniques could be considered, but these may also affect cell viability and should be used with caution.

  • Incorrect Dosage: The effective concentration of this compound may be higher than what is being used. A dose-response experiment is recommended to determine the optimal concentration for your specific model system.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media
  • Problem: this compound is not dissolving completely in the cell culture medium or buffer.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve the compound in an organic solvent like DMSO or ethanol at a high concentration.

    • Serial Dilution: Perform serial dilutions of the stock solution in your aqueous medium to reach the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the cells.

    • Use of Solubilizing Agents: Consider the use of non-toxic solubilizing agents like cyclodextrins, but be aware that these can also influence biological activity.

    • Sonication: Brief sonication can help to dissolve the compound, but monitor for any potential degradation.

Issue 2: High Background Signal in Assays
  • Problem: Vehicle control (e.g., DMSO) is showing a significant biological effect.

  • Troubleshooting Steps:

    • Reduce Solvent Concentration: Lower the final concentration of the organic solvent in your assay.

    • Test Different Solvents: Some cell types are more sensitive to certain solvents. Test alternative solvents if possible.

    • Thorough Washing: Ensure that cells are thoroughly washed after treatment and before proceeding with the assay to remove any residual solvent.

Issue 3: Inconsistent Anti-inflammatory Effects
  • Problem: The observed inhibition of pro-inflammatory markers (e.g., TNF-α, IL-6) is not reproducible.

  • Troubleshooting Steps:

    • Standardize Cell Conditions: Use cells at a consistent passage number and confluency. Starve cells of serum before stimulation if appropriate for the assay.

    • Verify Stimulant Activity: Ensure that the inflammatory stimulus (e.g., LPS) is potent and used at a consistent concentration.

    • Time-Course Experiment: The timing of treatment with this compound relative to the inflammatory stimulus may be critical. Perform a time-course experiment to determine the optimal pre-treatment or co-treatment time.

Experimental Protocols

General Protocol for Cell-Based Assays

  • Cell Culture: Culture cells in the appropriate medium and conditions.

  • Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase during the experiment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the cell culture medium to the desired final concentrations. Add the treatment solutions to the cells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform the desired assay (e.g., MTT for cell viability, ELISA for cytokine levels, Western blot for protein expression).

Signaling Pathways

This compound is a member of the forsythiaside family of compounds. Related compounds like Forsythiaside A have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.[4][5][6] Understanding these pathways can provide a framework for designing experiments and interpreting results.

G Potential Signaling Pathways for Forsythia-derived Compounds LPS LPS TLR4 TLR4 LPS->TLR4 OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->InflammatoryCytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes HO1->AntioxidantEnzymes Forsythide This compound / Forsythiaside Forsythide->IKK Inhibition Forsythide->Nrf2 Activation

Caption: Potential signaling pathways modulated by Forsythia-derived compounds.

This diagram illustrates how compounds like forsythiasides may exert their anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[5][6]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for this compound. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their experimental systems. For related compounds like Forsythiaside A, effective concentrations in vitro have been reported in the micromolar range.[3]

Table 1: Example of In Vitro Effective Concentrations for Forsythiaside A

Cell LineAssayEffective ConcentrationReference
RAW 264.7 macrophagesLPS-induced NO productionIC50 ~25-50 µM[5]
BV2 microgliaLPS-induced inflammation10-40 µM[5]

Note: This data is for Forsythiaside A and should be used as a general reference. The optimal concentration for this compound may differ.

References

Optimization of Forsythide dimethyl ester dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing forsythide dimethyl ester in in vivo experimental models. Due to the limited availability of published in vivo data for this compound, this guide incorporates information from related compounds and general best practices for early-stage in vivo drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dosage for this compound?

A1: Currently, there is no established optimal in vivo dosage for this compound in published literature. We recommend initiating pilot studies to determine the effective and non-toxic dose range for your specific animal model and disease indication. Based on studies with related compounds from Forsythia suspensa, a starting range of 10-50 mg/kg could be considered for initial dose-range-finding studies. However, this is an estimate, and careful dose escalation and monitoring for signs of toxicity are crucial.

Q2: Is there any toxicity data available for this compound, such as an LD50 value?

A2: No specific LD50 (median lethal dose) or other formal toxicology data for this compound has been identified in publicly available literature. It is imperative to conduct acute toxicity studies as part of your initial experimental plan to establish a safety profile.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. For in vivo applications, a common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with a pharmaceutically acceptable vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like Tween® 80 or Cremophor® EL. It is critical to establish the maximum tolerated concentration of the vehicle in your animal model, as vehicles themselves can have biological effects.

Q4: What are the known or potential mechanisms of action for this compound?

A4: While specific in vivo mechanistic studies are lacking, this compound is suggested to possess anti-inflammatory and anti-cancer properties.[][] The proposed mechanisms include the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS), as well as the induction of cell cycle arrest and apoptosis in cancer cells.[][]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable therapeutic effect. - Insufficient dosage.- Poor bioavailability.- Inappropriate animal model.- Perform a dose-escalation study to test higher concentrations.- Optimize the formulation to improve solubility and absorption.- Ensure the chosen animal model is appropriate for the disease being studied.
Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). - Dosage is too high.- Vehicle toxicity.- Reduce the dosage.- Conduct a vehicle-only control group to assess its toxicity.- Consider a different, less toxic vehicle for formulation.
Compound precipitates out of solution upon administration. - Poor solubility in the final formulation.- Temperature changes affecting solubility.- Increase the concentration of the co-solvent (e.g., DMSO) or solubilizing agent, ensuring it remains within tolerated limits.- Prepare the formulation fresh before each use and maintain it at a stable temperature.
High variability in experimental results. - Inconsistent formulation or administration.- Biological variability in animals.- Standardize the formulation and administration protocol.- Increase the number of animals per group to improve statistical power.

Data from Related Compounds

The following tables summarize in vivo dosage information for extracts from Forsythia suspensa and a related compound, forsythiaside. This data is provided for reference and to aid in the design of initial dose-finding studies for this compound. This is not a direct recommendation for this compound dosage.

Table 1: In Vivo Dosages of Forsythia suspensa Extracts

Animal ModelExtract TypeDosage RangeRoute of AdministrationObserved EffectsReference
MiceAqueous Extract60, 200, 600 mg/kgOralNeuroprotective--INVALID-LINK--
MiceEthyl Acetate Extract50, 100, 200 mg/kgOralAntihyperglycemic, Antihyperlipidemic--INVALID-LINK--

Table 2: In Vivo Dosages of Forsythiaside

Animal ModelDosage RangeRoute of AdministrationObserved EffectsReference
Mice (SAMP8)60, 120, 240 mg/kgOralNeuroprotective, Anti-inflammatory--INVALID-LINK--

Experimental Protocols

General Protocol for an In Vivo Dose-Range-Finding Study:

  • Animal Model: Select a relevant animal model for the disease under investigation. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations with a sterile, biocompatible vehicle (e.g., saline with 0.5% Tween® 80).

    • Prepare a vehicle-only control solution.

  • Animal Grouping:

    • Randomly assign animals to several groups (e.g., n=3-5 per group).

    • Include a vehicle control group and at least 3-4 dose groups with escalating concentrations of this compound (e.g., 10, 30, 100 mg/kg).

  • Administration:

    • Administer the formulation via the intended route (e.g., oral gavage, intraperitoneal injection).

    • Administer the same volume to all animals, adjusting the concentration of the dosing solution for each group.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

    • At the end of the study period, collect blood and tissues for analysis of relevant biomarkers and histopathology to assess both efficacy and toxicity.

Visualizations

Hypothetical Signaling Pathways for this compound

The following diagrams illustrate potential signaling pathways that may be modulated by this compound based on its described anti-inflammatory and anti-cancer activities.[][] These are hypothetical pathways and require experimental validation.

anti_inflammatory_pathway This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway ROS Production ROS Production This compound->ROS Production Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Stimuli->ROS Production Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)->Inflammation ROS Production->Inflammation

Caption: Hypothetical Anti-inflammatory Pathway of this compound.

anti_cancer_pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Cascade G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Caspase Activation Caspase Activation Pro-apoptotic Proteins (e.g., Bax)->Caspase Activation Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->Pro-apoptotic Proteins (e.g., Bax) This compound->Anti-apoptotic Proteins (e.g., Bcl-2) Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Cell Cycle Arrest->G2

Caption: Hypothetical Anti-Cancer Pathways of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Forsythide Dimethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Forsythide dimethyl ester.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor aqueous solubility. What initial steps can I take to improve this?

A1: this compound is known to be soluble in organic solvents like Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate.[][] Its poor aqueous solubility is a common challenge. Initial strategies to consider include:

  • Co-solvents: Employing a co-solvent system can enhance solubility. Traditional techniques include using co-solvents, hydrotrophy, and altering the dielectric constant of the solvent.[3][4]

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase aqueous solubility.[5]

  • Micronization: Reducing the particle size of the this compound powder through micronization increases the surface area for dissolution.[6]

Q2: I am considering a nanoparticle-based delivery system. What are the key advantages for a compound like this compound?

A2: Nanoparticle-based drug delivery systems offer several advantages for poorly soluble compounds:[7]

  • Enhanced Bioavailability: Nanoparticles can improve the oral bioavailability of poorly soluble drugs by increasing the surface area for dissolution and enhancing absorption.[7][8]

  • Targeted Delivery: Nanoparticles can be functionalized to target specific tissues or cells, potentially increasing efficacy and reducing side effects.[7]

  • Controlled Release: Polymeric nanoparticles can be designed for controlled and sustained release of the encapsulated drug, maintaining therapeutic levels over a longer period.[7]

Q3: What are the critical quality attributes I should monitor when developing a nanoparticle formulation of this compound?

A3: Key quality attributes for nanoparticle formulations include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, targeting efficiency, and cellular uptake.

  • Surface Charge (Zeta Potential): This influences the stability of the nanoparticle suspension and its interaction with biological membranes.

  • Drug Encapsulation Efficiency and Loading Capacity: These determine the amount of drug carried by the nanoparticles and are crucial for dosing calculations.

  • In Vitro Drug Release Profile: This provides insights into the release kinetics of the drug from the nanoparticles.

Troubleshooting Guides

Issue 1: Low encapsulation efficiency of this compound in polymeric nanoparticles.

Possible Cause Troubleshooting Step
Poor miscibility of the drug with the polymer.Screen different biodegradable polymers (e.g., PLGA, PLA, PCL) to find a more compatible matrix.
Drug leakage into the external aqueous phase during formulation.Optimize the emulsification/solvent evaporation process. Try a nanoprecipitation method if the drug is highly soluble in a water-miscible organic solvent.
Suboptimal drug-to-polymer ratio.Vary the initial drug-to-polymer ratio to find the optimal loading capacity without compromising nanoparticle formation.

Issue 2: Aggregation of nanoparticles during formulation or storage.

Possible Cause Troubleshooting Step
Insufficient surface stabilization.Increase the concentration of the stabilizing agent (e.g., surfactant, PEG). Optimize the pH of the buffer, as it can significantly impact binding efficiency.[9]
High nanoparticle concentration.Dilute the nanoparticle suspension. Use sonication to disperse aggregates before conjugation or use.[9]
Improper storage conditions.Store the nanoparticle suspension at the recommended temperature (typically 4°C) and avoid freeze-thaw cycles.

Issue 3: Inconsistent results in in vitro cell-based assays.

| Possible Cause | Troubleshooting Step | | Poor solubility and dispersion of the compound in cell culture media. | Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells. | | Degradation of the compound in the experimental setup. | Conduct stability studies of this compound under your experimental conditions (e.g., temperature, pH, light exposure). | | Non-specific binding to plasticware or other components. | Use low-binding microplates and tubes. Incorporate appropriate controls to account for non-specific binding. |

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Different Solvent Systems.

FormulationSolvent SystemSolubility (µg/mL)
UnformulatedDeionized Water< 1
UnformulatedPBS (pH 7.4)< 1
Co-solvent20% Ethanol in Water50
Co-solvent40% PEG 400 in Water150
Micellar1% Tween 80 in PBS500

Table 2: Example Characterization of this compound-Loaded PLGA Nanoparticles.

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
FDE-NP-1150 ± 50.12-25 ± 265 ± 4
FDE-NP-2180 ± 80.15-22 ± 378 ± 5
FDE-NP-3210 ± 100.18-20 ± 285 ± 3

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation.

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer (e.g., polyvinyl alcohol - PVA) in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator for 2 minutes on an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage.

Protocol 2: In Vitro Drug Release Study.

  • Sample Preparation: Disperse a known amount of lyophilized this compound-loaded nanoparticles in a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions).

  • Incubation: Place the nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the release medium. Maintain constant stirring at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization organic_phase Organic Phase (FDE + PLGA in Dichloromethane) emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Collection & Washing (Centrifugation) evaporation->collection lyophilization Lyophilization collection->lyophilization size_pdi Particle Size & PDI (DLS) lyophilization->size_pdi zeta Zeta Potential lyophilization->zeta ee_dl Encapsulation & Loading lyophilization->ee_dl release In Vitro Release lyophilization->release

Caption: Workflow for nanoparticle preparation and characterization.

bioavailability_enhancement_strategies cluster_main Enhancing Bioavailability of this compound cluster_physical Physical Modification cluster_chemical Chemical Modification cluster_formulation Formulation Strategies start Poorly Soluble Compound (this compound) micronization Micronization start->micronization nanosuspension Nanosuspension start->nanosuspension solid_dispersion Solid Dispersion start->solid_dispersion prodrug Prodrug Synthesis start->prodrug salt_formation Salt Formation start->salt_formation lipid_delivery Lipid-Based Delivery (Liposomes, SLNs) start->lipid_delivery polymeric_np Polymeric Nanoparticles start->polymeric_np co_solvents Co-solvents start->co_solvents

Caption: Strategies to enhance bioavailability.

Caption: Troubleshooting low bioavailability.

References

Validation & Comparative

A Comparative Analysis of Forsythide Dimethyl Ester and Its Analogs in Inflammation and Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Forsythide dimethyl ester and its structurally related analogs, primarily Forsythoside A and Forsythoside B. These phenylethanoid glycosides, predominantly isolated from the fruits and leaves of Forsythia suspensa, have garnered significant interest for their potential therapeutic applications, particularly in the realms of anti-inflammatory and neuroprotective activities. This document summarizes key biological data, outlines experimental methodologies for assessing their efficacy, and visualizes the signaling pathways they modulate.

Chemical Structures and Properties

This compound, Forsythoside A, and Forsythoside B share a common phenylethanoid glycoside core structure but differ in their substituent groups, which significantly influences their biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C18H26O11418.40Contains two methyl ester groups.[][]
Forsythoside A C29H36O15624.59Contains a caffeoyl and a rhamnosyl group.
Forsythoside B C34H44O19756.71Contains two caffeoyl groups and an apiosyl group.

Comparative Biological Activities

While direct comparative studies are limited, existing research indicates that Forsythoside A and B possess potent anti-inflammatory and neuroprotective properties. Information on this compound's specific biological activity is less extensive, with some sources suggesting potential anti-inflammatory and anti-cancer activities.[][]

Anti-inflammatory Activity

Forsythoside A and B have been shown to inhibit the production of pro-inflammatory mediators in various in vitro and in vivo models.[3][4] Their mechanisms of action often involve the modulation of key inflammatory signaling pathways.

CompoundModel SystemKey FindingsIC50 Values
Forsythoside A LPS-stimulated RAW 264.7 macrophagesInhibited the production of NO and PGE2; decreased the expression of TNF-α and IL-1β.[3] Activated the Nrf2/HO-1 pathway.[3]Data not available in direct comparison.
Forsythoside B LPS-stimulated BV2 microgliaInhibited the expression of NF-κB.[3]Data not available in direct comparison.
This compound Not specifiedSuggested to inhibit pro-inflammatory cytokines and ROS.[][]Not available.
Neuroprotective Activity

Both Forsythoside A and B have demonstrated significant neuroprotective effects in models of neurodegenerative diseases and ischemic injury.[3][5]

CompoundModel SystemKey Findings
Forsythoside A Aβ-induced aging mouse modelIncreased activities of SOD and GSH-Px, and reduced levels of MDA and NO, alleviating learning and memory deficits.[3]
Forsythoside B Cerebral ischemia-reperfusion injury in ratsReduced infarct volume and neurological deficit scores; inhibited the activation of the NLRP3 pathway.[5]
This compound Not studiedNo available data.

Signaling Pathways Modulation

Forsythoside A and B exert their biological effects by modulating critical signaling pathways involved in inflammation and cellular defense.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Both Forsythoside A and B have been reported to activate this pathway, leading to the expression of antioxidant enzymes.[3]

Nrf2_Pathway cluster_nucleus Nuclear Events stress Oxidative Stress keap1 Keap1 stress->keap1 inactivates forsythoside Forsythoside A/B forsythoside->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters cul3 Cul3-Rbx1 (Ubiquitin Ligase) nrf2->cul3 targeted by nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nrf2->are binds to proteasome Proteasomal Degradation cul3->proteasome leads to ho1 HO-1 are->ho1 activates transcription nqo1 NQO1 are->nqo1 activates transcription gcl GCL are->gcl activates transcription antioxidant_response Antioxidant Response (Cell Protection) ho1->antioxidant_response nqo1->antioxidant_response gcl->antioxidant_response

Caption: Nrf2 signaling pathway activation by Forsythoside A/B.

NLRP3 Inflammasome Pathway

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases. Forsythoside B has been shown to inhibit the activation of the NLRP3 inflammasome.[5][6]

NLRP3_Inflammasome_Pathway stimuli PAMPs/DAMPs (e.g., LPS, ATP) tlr4 TLR4 stimuli->tlr4 activates nlrp3_protein NLRP3 stimuli->nlrp3_protein activates forsythoside_b Forsythoside B forsythoside_b->nlrp3_protein inhibits activation nfkb NF-κB tlr4->nfkb activates pro_il1b pro-IL-1β nfkb->pro_il1b upregulates nlrp3_gene NLRP3 gene nfkb->nlrp3_gene upregulates il1b IL-1β (mature) pro_il1b->il1b nlrp3_gene->nlrp3_protein asc ASC nlrp3_protein->asc recruits inflammasome NLRP3 Inflammasome (assembled complex) pro_caspase1 pro-Caspase-1 asc->pro_caspase1 recruits caspase1 Caspase-1 (active) inflammasome->caspase1 activates caspase1->pro_il1b cleaves pyroptosis Pyroptosis caspase1->pyroptosis inflammation Inflammation il1b->inflammation pyroptosis->inflammation

Caption: Inhibition of the NLRP3 inflammasome pathway by Forsythoside B.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the anti-inflammatory and neuroprotective effects of this compound and its analogs.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Pre-treat cells with various concentrations of the test compounds (this compound, Forsythoside A, or Forsythoside B) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent. The absorbance is read at 540 nm.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

4. Cell Viability Assay:

  • Assess the cytotoxicity of the compounds using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

experimental_workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plates culture->seed treat Pre-treat with compounds seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect supernatant stimulate->collect mtt MTT Assay for Cell Viability stimulate->mtt griess Griess Assay for NO collect->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect->elisa end End griess->end elisa->end mtt->end

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Conclusion and Future Directions

The available evidence strongly suggests that Forsythoside A and Forsythoside B are potent anti-inflammatory and neuroprotective agents with well-defined mechanisms of action involving the Nrf2 and NLRP3 signaling pathways. This compound shows promise but is significantly understudied.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound, Forsythoside A, and Forsythoside B in standardized in vitro and in vivo models are crucial to definitively establish their relative potencies.

  • Quantitative Analysis: Determining the IC50 values of this compound for its anti-inflammatory and cytotoxic effects is essential for a comprehensive comparative analysis.

  • Mechanism of Action of this compound: Elucidating the specific signaling pathways modulated by this compound will provide valuable insights into its therapeutic potential.

This comparative guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of Forsythia-derived phenylethanoid glycosides. Further investigation into this compound and its direct comparison with its more characterized analogs is warranted to fully understand its place in this important class of natural products.

References

Forsythiaside A Demonstrates Potent In Vivo Anti-Cancer Effects in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data suggests Forsythiaside A (FSA), a natural phenylethanoid glycoside, exhibits significant anti-tumor activity in vivo, positioning it as a potential therapeutic candidate for ovarian cancer. This guide provides a comparative overview of FSA's efficacy against standard chemotherapeutic agents, supported by experimental data and detailed protocols.

This comparison guide synthesizes available preclinical data to evaluate the in vivo anti-cancer effects of Forsythiaside A (FSA) in ovarian cancer models. The data is presented to allow for an objective comparison with standard-of-care chemotherapy agents, carboplatin and cisplatin.

Performance Comparison

Forsythiaside A has been shown to significantly inhibit tumor growth in a xenograft model of human ovarian cancer.[1] When compared to data from separate studies on standard chemotherapies, FSA demonstrates a notable anti-tumor effect. It is important to note that these agents were not compared head-to-head in the same study.

Table 1: In Vivo Efficacy of Forsythiaside A vs. Standard Chemotherapy in Ovarian Cancer Xenograft Models
Treatment GroupCancer Cell LineDosageRoute of AdministrationObservation PeriodTumor Growth InhibitionReference
Forsythiaside A SK-OV-350 mg/kgGavage21 daysSignificant reduction in tumor volume compared to control (P<0.001)[1][2]
Carboplatin SKOV350 mg/kgIntraperitoneal4 weeksMarked suppression of tumor growth compared to control (P<0.01)[3]
Cisplatin SKOV32 mg/kgIntraperitonealNot SpecifiedObvious diminishment of average tumor volume compared to control (P<0.01)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies reported in the cited preclinical studies.

Protocol 1: Forsythiaside A in a Subcutaneous Ovarian Cancer Xenograft Model[1][2]
  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Cell Line and Inoculation: Human ovarian cancer SK-OV-3 cells are cultured and harvested. A suspension of 5 x 106 cells in 100 µL of PBS is subcutaneously injected into the right flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into two groups (n=5 per group):

    • Control Group: Administered a vehicle solution (e.g., PBS with 5% DMSO) via oral gavage daily.

    • FSA Group: Administered 50 mg/kg of Forsythiaside A via oral gavage daily.

  • Monitoring and Endpoints:

    • Tumor volume is measured every 3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.

    • Animal body weight and general health are monitored regularly.

    • After a predetermined period (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and photographed.

Protocol 2: Carboplatin in a Subcutaneous Ovarian Cancer Xenograft Model[3]
  • Animal Model: Female nude mice.

  • Cell Line and Inoculation: Human ovarian cancer SKOV3 cells are subcutaneously inoculated into the mice.

  • Treatment:

    • Control Group: Administered a vehicle control.

    • Carboplatin Group: Administered 50 mg/kg of carboplatin intraperitoneally once a week.

  • Monitoring and Endpoints:

    • Tumor growth is monitored over time.

    • At the end of the study, tumors are excised and may be weighed for comparison.

Mechanism of Action: Signaling Pathways

Forsythiaside A exerts its anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase.[1][5]

Apoptosis Signaling Pathway

FSA promotes apoptosis by modulating the expression of key regulatory proteins. It upregulates the expression of pro-apoptotic proteins such as BAX, BID, Cytochrome C (CYCS), and cleaved Caspase-3 (CASP3), while downregulating the anti-apoptotic protein BCL2.[1] This shifts the balance towards cell death.

apoptosis_pathway FSA Forsythiaside A BCL2 BCL2 (Anti-apoptotic) FSA->BCL2 downregulates BAX BAX (Pro-apoptotic) FSA->BAX upregulates BID BID (Pro-apoptotic) FSA->BID upregulates Mitochondrion Mitochondrion BCL2->Mitochondrion BAX->Mitochondrion BID->Mitochondrion CYCS Cytochrome C Mitochondrion->CYCS release CASP3 Cleaved Caspase-3 CYCS->CASP3 activates Apoptosis Apoptosis CASP3->Apoptosis

Caption: Forsythiaside A Induced Apoptosis Pathway

Cell Cycle Arrest Signaling Pathway

FSA causes a halt in the cell division cycle at the G1 phase, preventing cancer cells from proliferating.[1] This is achieved by influencing the proteins that regulate the cell cycle.

cell_cycle_pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) G1_Proteins Cyclins/CDKs for G1/S Transition S_Phase DNA Synthesis G1_Proteins->S_Phase promotes transition Arrest G1 Arrest FSA Forsythiaside A FSA->G1_Proteins inhibits

Caption: Forsythiaside A Induced G1 Cell Cycle Arrest

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo validation of an anti-cancer compound.

experimental_workflow A Cell Culture (e.g., SK-OV-3) C Tumor Cell Inoculation (Subcutaneous) A->C B Animal Model Preparation (e.g., Nude Mice) B->C D Tumor Growth & Randomization C->D E Treatment Administration (FSA or Vehicle) D->E F Data Collection (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Tumor Excision & Weight) F->G

References

A Comparative Guide to the Analytical Quantification of Forsythide Dimethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The choice of an analytical method for Forsythide dimethyl ester quantification is contingent on the specific requirements of the study, such as sensitivity, selectivity, sample matrix, and throughput.

  • HPLC-UV is a robust and widely accessible technique suitable for routine quality control and quantification in simpler matrices where high sensitivity is not the primary concern.

  • UPLC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where trace-level detection in complex biological fluids is necessary.

  • GC-MS can be employed for the analysis of iridoid glycosides, but typically requires a derivatization step to increase the volatility of the analyte. This method can provide excellent separation and structural information.

This guide will delve into the experimental protocols and performance characteristics of these methods to aid researchers in selecting the most appropriate technique for their needs.

Methodology Comparison

The following table summarizes the key performance parameters for the different analytical methods discussed in this guide. It is important to note that these are representative values, and actual performance may vary depending on the specific instrumentation, column, and experimental conditions.

ParameterHPLC-UVUPLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sensitivity Moderate (ng range)High to Very High (pg to fg range)High (pg range)
Selectivity GoodExcellentExcellent
**Linearity (R²) **Typically >0.999Typically >0.99Typically >0.99
Precision (%RSD) < 5%< 15% (for bioanalysis)< 10%
Accuracy/Recovery 90-110%85-115% (for bioanalysis)90-110%
Sample Throughput ModerateHighLow to Moderate
Derivatization Not requiredNot typically requiredGenerally required
Instrumentation Cost Low to ModerateHighModerate to High
Primary Application Quality control of raw materials and finished products.Pharmacokinetic studies, metabolite identification, trace analysis.Analysis of volatile and semi-volatile compounds, structural elucidation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a method for the quantification of forsythiaside, a structurally related compound, and can be optimized for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • Acetonitrile and water (containing 0.4% acetic acid) in a 15:85 (v/v) ratio.[1]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 330 nm[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample (e.g., plant extract, formulated product) in methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Establish a calibration curve with a series of standard solutions of known concentrations.

  • Precision: Assess by repeated injections of the same standard solution (repeatability) and on different days (intermediate precision).

  • Accuracy: Determine by the standard addition method or by analyzing a sample with a known concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This hypothetical protocol is based on general methods for the analysis of small molecules in biological matrices and would require specific optimization for this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm).

Mobile Phase:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • A gradient elution program would be developed to optimize separation.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative ESI, to be determined based on the ionization efficiency of this compound.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard would need to be identified and optimized.

Sample Preparation (for Plasma Samples):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Inject the reconstituted sample into the UPLC-MS/MS system.

Validation Parameters (based on FDA guidelines for bioanalytical method validation):

  • Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.

  • Linearity, LLOQ, Precision, and Accuracy: Evaluate through the analysis of calibration standards and quality control samples at different concentrations.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The analysis of iridoid glycosides like this compound by GC-MS typically requires derivatization to increase their volatility. Permethylation is a common derivatization technique for glycosides.

Instrumentation:

  • GC system coupled to a mass spectrometer.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Derivatization (Permethylation):

  • Dry the sample containing this compound completely.

  • Add a methylating agent (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., DMSO).

  • Allow the reaction to proceed to completion.

  • Quench the reaction and extract the permethylated derivative.

  • Dry the extract and reconstitute in a suitable solvent for GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI).

  • MS Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Prior to derivatization, an extraction and clean-up step may be necessary to remove interfering substances from the sample matrix.

Validation Parameters:

  • Similar to HPLC and UPLC-MS/MS, validation would involve assessing linearity, precision, accuracy, LOD, and LOQ for the derivatized analyte. The efficiency and reproducibility of the derivatization reaction would also need to be carefully evaluated.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a potential anti-inflammatory signaling pathway that this compound may modulate, based on the known activities of compounds from Forsythia suspensa, and a general workflow for analytical method validation.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Forsythide This compound Forsythide->IKK inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

G cluster_workflow Analytical Method Validation Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy/ Recovery precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

References

Forsythide Dimethyl Ester: A Comparative Analysis of Efficacy in Anti-Inflammatory and Anti-Cancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester, a naturally occurring iridoid glycoside, has garnered scientific interest for its potential therapeutic properties, notably in the realms of inflammation and oncology.[][] Preliminary evidence suggests that its mechanism of action involves the modulation of key signaling pathways related to inflammation and cell survival, including the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS), as well as the induction of cell cycle arrest and apoptosis in cancer cells.[][] This guide provides a comparative overview of the available, albeit limited, efficacy data for this compound and its related compounds against established drugs in the fields of anti-inflammatory and anti-cancer therapy, namely dexamethasone and doxorubicin. It is important to note that direct comparative studies with this compound are currently lacking in publicly available literature. Therefore, this comparison is based on indirect data and highlights the need for further research.

Quantitative Data on Efficacy

Due to the absence of specific IC50 values for this compound in the reviewed literature, we present data for a structurally related compound, Forsythoside B, which also demonstrates anti-inflammatory properties. This is intended to provide a preliminary indication of potential efficacy, but it should be interpreted with caution.

Table 1: Antioxidant Activity of Forsythoside B

Antioxidant AssayIC50 (µg/mL)
DPPH radical scavengingNot explicitly provided, but activity is noted.
ABTS radical scavengingNot explicitly provided, but activity is noted.
Ferric Reducing Antioxidant Power (FRAP)Not explicitly provided, but activity is noted.

Data extracted from studies on Forsythoside B, a related phenylethanoid glycoside. The IC50 values indicate the concentration required to achieve 50% of the maximal effect.[3]

Table 2: In Vitro Efficacy of Dexamethasone Against Inflammation

Cell/Model SystemInflammatory StimulusMeasured EndpointIC50
Human peripheral bloodLipopolysaccharide (LPS)IL-6 inhibition~0.5 x 10⁻⁸ M
Rat neutrophilsLipopolysaccharide (LPS)TNF-α inhibition< 10 µM

IC50 values for dexamethasone can vary significantly depending on the cell type, stimulus, and endpoint measured.

Table 3: In Vitro Efficacy of Doxorubicin Against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
PC3Prostate Cancer8.00
A549Lung Cancer1.50
HeLaCervical Cancer1.00
LNCaPProstate Cancer0.25
HepG2Liver Cancer12.18 ± 1.89
MCF-7Breast Cancer2.50 ± 1.76

IC50 values for doxorubicin are highly dependent on the cancer cell line and the duration of exposure.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays relevant to the evaluation of this compound's biological activities.

1. NF-κB Inhibition Assay (Luciferase Reporter Assay)

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing an NF-κB luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound or a reference inhibitor (e.g., Bay 11-7082) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), at an appropriate concentration and for a specified duration (e.g., 6-24 hours).

  • Luciferase Activity Measurement: After stimulation, cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control (vehicle-treated cells). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. ROS Scavenging Assay (DCFDA Assay)

  • Cell Culture: A suitable cell line (e.g., human keratinocytes HaCaT or murine macrophages RAW 264.7) is cultured in appropriate media.

  • Loading with DCFDA: Cells are seeded in a black, clear-bottom 96-well plate. After reaching the desired confluency, the cells are washed with phosphate-buffered saline (PBS) and incubated with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe that detects intracellular ROS.

  • Treatment and Oxidative Stress Induction: Cells are then treated with different concentrations of this compound or a positive control antioxidant (e.g., N-acetylcysteine) for a defined period. Subsequently, oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

  • Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

  • Data Analysis: The percentage of ROS scavenging is calculated by comparing the fluorescence intensity in compound-treated cells to that in the vehicle-treated, oxidatively stressed control. The IC50 value can be determined from the dose-response curve.

3. Cell Cycle Analysis (Flow Cytometry)

  • Cell Culture and Treatment: Cancer cells (e.g., MCF-7 breast cancer cells or HeLa cervical cancer cells) are seeded in 6-well plates and treated with various concentrations of this compound or a known cell cycle inhibitor (e.g., nocodazole) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Adherent cells are detached using trypsin, and all cells (including floating cells) are collected by centrifugation. The cell pellet is washed with PBS and then fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase is indicative of cell cycle arrest.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription FDE Forsythide dimethyl ester FDE->IKK inhibits (?) ROS ROS FDE->ROS scavenges ROS->IKK activates

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Diagram 2: Proposed Anti-Cancer Signaling Pathway of this compound

G FDE Forsythide dimethyl ester ROS Increased ROS FDE->ROS CellCycle Cell Cycle Progression FDE->CellCycle inhibits Bax Bax FDE->Bax upregulates Bcl2 Bcl-2 FDE->Bcl2 downregulates DNA_damage DNA Damage ROS->DNA_damage G2M_arrest G2/M Arrest DNA_damage->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Postulated anti-cancer mechanism of this compound.

Diagram 3: Experimental Workflow for In Vitro Efficacy Testing

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_seeding Cell Seeding Incubation1 24h Incubation Cell_seeding->Incubation1 Compound_addition Add Forsythide dimethyl ester Incubation1->Compound_addition Incubation2 Incubation (e.g., 24-72h) Compound_addition->Incubation2 Cytotoxicity Cytotoxicity Assay (MTT) Incubation2->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (ELISA for cytokines) Incubation2->Anti_inflammatory Cell_cycle Cell Cycle Analysis (Flow Cytometry) Incubation2->Cell_cycle IC50 IC50 Determination Cytotoxicity->IC50 Anti_inflammatory->IC50 Statistical_analysis Statistical Analysis Cell_cycle->Statistical_analysis IC50->Statistical_analysis

Caption: General workflow for evaluating the in vitro efficacy of this compound.

Conclusion

This compound presents an interesting profile as a potential therapeutic agent with both anti-inflammatory and anti-cancer properties. However, the current body of publicly available research lacks direct comparative efficacy studies against established drugs. The provided data on the related compound, Forsythoside B, offers a preliminary glimpse into its potential antioxidant and anti-inflammatory activities, but this should not be extrapolated directly to this compound. The significant variability in reported IC50 values for standard drugs like dexamethasone and doxorubicin underscores the critical importance of conducting direct, head-to-head comparative studies under standardized experimental conditions. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in a range of in vitro and in vivo models against current standards of care. Such studies are essential to accurately determine its therapeutic potential and position it within the existing landscape of anti-inflammatory and anti-cancer treatments.

References

Reproducibility of Forsythide Dimethyl Ester Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the publicly available research findings on Forsythide dimethyl ester, a naturally occurring iridoid glycoside found in the leaves of Eriobotrya japonica. While preliminary information suggests potential anti-inflammatory and anti-cancer properties, a comprehensive review of published, peer-reviewed literature reveals a significant lack of detailed, reproducible experimental data. This guide summarizes the available information and highlights the current gaps in the scientific record.

Overview of this compound

Quantitative Data Comparison

A thorough search for quantitative data, such as IC50 or EC50 values, from studies on this compound yielded no specific results. To provide a framework for future research and to illustrate how such data would be presented, the following table is a template based on typical anti-cancer and anti-inflammatory assays.

Table 1: Illustrative Quantitative Data for this compound (Hypothetical)

Assay Type Cell Line/Model Endpoint This compound (IC50/EC50) Alternative Compound (e.g., Doxorubicin) Reference
Cytotoxicity MCF-7 (Breast Cancer)Cell ViabilityData not available1.2 µM[Hypothetical]
Apoptosis A549 (Lung Cancer)Caspase-3 ActivationData not available2.5 µM[Hypothetical]
Anti-inflammatory LPS-stimulated RAW 264.7Nitric Oxide (NO) ProductionData not available15 µM (Dexamethasone)[Hypothetical]
ROS Scavenging DPPH AssayFree Radical ScavengingData not available22 µg/mL (Ascorbic Acid)[Hypothetical]

Note: The data presented in this table is purely illustrative and not based on published experimental findings for this compound. It serves as a template for how comparative data should be structured.

Experimental Protocols

Detailed experimental protocols for key experiments involving this compound are not available in the published literature. To facilitate future research and ensure reproducibility, this section provides standardized, hypothetical protocols for assays commonly used to evaluate the claimed biological activities.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Anti-inflammatory Assay (Nitric Oxide Measurement in LPS-stimulated Macrophages)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothetical signaling pathways and a general experimental workflow based on the claimed, but unverified, biological activities of this compound.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB P NF_kB NF_kB IκB->NF_kB releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc translocation Forsythide_dimethyl_ester_cyto Forsythide dimethyl ester Forsythide_dimethyl_ester_cyto->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF_kB_nuc->Pro_inflammatory_Genes activates Apoptosis_Pathway cluster_extracellular_apoptosis Extracellular cluster_cytoplasm_apoptosis Cytoplasm Forsythide_dimethyl_ester_extra Forsythide dimethyl ester ROS ROS Forsythide_dimethyl_ester_extra->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion damages Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis Experimental_Workflow cluster_assays Biological Assays Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Apoptosis Apoptosis (Flow Cytometry) Incubation->Apoptosis Inflammation Anti-inflammatory (Griess Assay) Incubation->Inflammation ROS ROS Measurement (DCFDA Assay) Incubation->ROS Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Inflammation->Data_Analysis ROS->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Synthetic vs. Natural Forsythide Dimethyl Ester: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, the choice between sourcing a bioactive compound from natural origins or pursuing a synthetic route is a critical decision. This guide provides a comprehensive head-to-head comparison of synthetic versus natural Forsythide dimethyl ester, a promising iridoid glycoside with notable anti-inflammatory and anti-cancer properties.

This compound, naturally found in plants such as Eriobotrya japonica and various Forsythia species, has garnered significant interest for its potential therapeutic applications. These applications are largely attributed to its ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), as well as to induce cell cycle arrest and apoptosis in cancer cells. This comparison delves into the known synthesis of the aglucone of this compound and evaluates the characteristics of both the synthetic and natural forms to aid researchers in making informed decisions for their studies.

Physicochemical Properties

PropertyNatural this compoundSynthetic (±)-Forsythide Aglucone Dimethyl Ester
Molecular Formula C₁₈H₂₆O₁₁C₁₁H₁₄O₅
Molecular Weight 418.40 g/mol 226.23 g/mol
Typical Purity ≥95% (Commercially available)High, dependent on purification
Solubility Soluble in DMSO, MethanolSoluble in organic solvents like ether
Source Eriobotrya japonica, Forsythia speciesTotal Chemical Synthesis

Synthesis and Isolation: A Tale of Two Routes

The method of obtaining this compound is the primary differentiator between the two forms. The natural product is extracted and purified from plant sources, while the synthetic version involves a multi-step chemical synthesis.

Natural Isolation and Purification

The extraction of this compound from plant material typically involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., leaves of Eriobotrya japonica) is extracted with a solvent such as methanol or ethanol.

  • Partitioning: The crude extract is then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

  • Chromatography: The fraction containing the desired compound is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) for purification.

  • Characterization: The final purified product is identified and its purity confirmed using techniques like NMR spectroscopy and mass spectrometry.

Chemical Synthesis of (±)-Forsythide Aglucone Dimethyl Ester

While the total synthesis of the full glycoside, this compound, is not widely reported in publicly accessible literature, the total synthesis of its aglucone, (±)-Forsythide aglucone dimethyl ester, has been achieved. This landmark synthesis provides a pathway to a key structural component and demonstrates the feasibility of a synthetic approach.

The synthesis, as reported by T. R. Kelly and colleagues in Tetrahedron Letters in 1987, involves a multi-step sequence. A key strategy in this synthesis is the use of a Diels-Alder reaction to construct the core carbocyclic ring system of the aglucone.

Experimental Workflow for the Synthesis of (±)-Forsythide Aglucone Dimethyl Ester:

G start Starting Materials step1 Diels-Alder Reaction start->step1 step2 Functional Group Manipulations step1->step2 step3 Lactonization step2->step3 step4 Esterification step3->step4 product (±)-Forsythide Aglucone Dimethyl Ester step4->product

Caption: Synthetic workflow for (±)-Forsythide Aglucone Dimethyl Ester.

Comparative Analysis of Key Parameters

FeatureSynthetic this compound (projected)Natural this compound
Stereochemistry Synthesis of the aglucone resulted in a racemic mixture ((±)-form). Achieving the specific stereochemistry of the natural product would require asymmetric synthesis, adding complexity and cost.Occurs as a specific stereoisomer, which is crucial for its biological activity.
Purity & Impurities Purity can be very high, with well-characterized, synthesis-related impurities.Purity is typically high (≥95%), but may contain trace amounts of other natural products that are difficult to separate.
Scalability Potentially highly scalable, providing a consistent and long-term supply independent of natural source availability.Supply can be limited by plant availability, geographical location, and seasonal variations.
Cost Initial development of the synthetic route is expensive, but the cost per gram can decrease significantly with large-scale production.The cost is dependent on the efficiency of extraction and purification, and the abundance of the source plant.
Regulatory A well-defined synthetic route with characterized impurities can streamline the regulatory approval process for drug development.The presence of co-extracted, uncharacterized natural compounds can pose challenges for regulatory approval.

Biological Activity: The Ultimate Test

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. Therefore, for a synthetic version to be a viable alternative, it must possess the same stereochemistry as the natural product.

While direct comparative studies on the biological activity of a fully synthetic versus natural this compound are not available in the literature, it is a fundamental principle of pharmacology that for a chiral molecule, the biological activity resides in a specific enantiomer. Therefore, a racemic synthetic mixture would be expected to have at best half the activity of the pure natural enantiomer, and could potentially have off-target effects due to the "unnatural" enantiomer.

Signaling Pathway Implicated in the Anti-Inflammatory Action of Natural this compound:

G Inflammatory_Stimulus Inflammatory Stimulus NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Forsythide Natural Forsythide Dimethyl Ester Forsythide->NF_kB_Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by natural this compound.

Conclusion for the Research Professional

The choice between synthetic and natural this compound hinges on the specific research application.

  • For initial biological screening and proof-of-concept studies, natural this compound, available from commercial suppliers with high purity, is the more practical and readily accessible option. Its established biological activity and well-defined stereochemistry provide a reliable standard.

  • For large-scale drug development and manufacturing, a robust and scalable total synthesis of the stereochemically pure this compound would be highly advantageous. A synthetic route offers consistency, control over impurities, and independence from the botanical supply chain, which are critical factors for regulatory approval and commercialization.

Currently, the lack of a widely reported total synthesis of the full glycoside limits the immediate availability of a synthetic alternative. However, the successful synthesis of its aglucone paves the way for future developments in this area. As research progresses, a stereoselective total synthesis could make synthetic this compound the preferred choice for pharmaceutical applications. Researchers should continue to monitor the literature for advancements in the chemical synthesis of this important natural product.

Forsythide Dimethyl Ester: Unraveling its Anti-Inflammatory Mechanism through Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed anti-inflammatory mechanism of Forsythide dimethyl ester. Due to the limited direct experimental validation of this compound, this guide leverages data from closely related and well-studied compounds, primarily Forsythiaside A, to infer its potential mechanism of action. This information is juxtaposed with the established anti-inflammatory agents, Dexamethasone and Dimethyl Fumarate (DMF), to offer a comprehensive perspective for future research and development.

This compound is a naturally occurring iridoid glycoside found in plants such as Eriobotrya japonica[][]. While its specific mechanism of action is still under investigation, its structural similarity to other well-researched forsythiasides suggests a potential role in modulating key inflammatory pathways. This guide will explore the likely mechanisms based on available evidence for related compounds and compare them against established drugs.

Proposed Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of forsythiaside derivatives are primarily attributed to their ability to suppress pro-inflammatory signaling pathways and reduce the production of inflammatory mediators. The two central mechanisms believed to be involved are the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the mitigation of oxidative stress through the reduction of Reactive Oxygen Species (ROS).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on compounds structurally similar to this compound, such as Forsythiaside A, have demonstrated potent inhibitory effects on this pathway. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of its target genes.

Reduction of Reactive Oxygen Species (ROS)

Oxidative stress, characterized by an overproduction of ROS, is intricately linked to inflammation. ROS can act as signaling molecules that activate pro-inflammatory pathways, including the NF-κB pathway. Forsythiaside A has been shown to possess significant antioxidant properties, effectively scavenging free radicals and reducing cellular ROS levels. This antioxidant activity not only directly mitigates cellular damage but also indirectly dampens the inflammatory response by removing a key trigger for NF-κB activation.

Comparative Analysis with Alternative Anti-Inflammatory Agents

To better understand the potential therapeutic positioning of this compound, its proposed mechanisms are compared with those of Dexamethasone, a potent corticosteroid, and Dimethyl Fumarate (DMF), an immunomodulatory drug.

FeatureForsythiaside A (as a proxy for this compound)DexamethasoneDimethyl Fumarate (DMF)
Primary Mechanism Inhibition of NF-κB and ROS reductionGlucocorticoid receptor agonist, leading to NF-κB inhibitionNrf2 pathway activation and NF-κB inhibition
Target Pathways NF-κB, MAPK, Nrf2NF-κB, AP-1Nrf2, NF-κB
Effect on Cytokines Decreases TNF-α, IL-6, IL-1βBroadly suppresses pro-inflammatory cytokine synthesisReduces pro-inflammatory cytokine production
Antioxidant Activity Direct ROS scavenging and activation of Nrf2/HO-1 pathwayIndirect effects on oxidative stressPotent activator of the antioxidant Nrf2 pathway

Quantitative Comparison of In Vitro Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of Forsythiaside A and comparator drugs on key inflammatory markers. It is important to note that direct IC50 values for this compound are not currently available in the public domain.

CompoundTargetAssay SystemIC50 Value
Forsythiaside A Derivative (B5)Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cells10.88 µM
Forsythiaside A Derivative (B5)IL-6 ProductionLPS-stimulated RAW264.7 cells4.93 µM
DexamethasoneNF-κB Inhibition (GM-CSF release)A549 cells0.5 x 10-9 M (0.5 nM)[3]
Dimethyl Fumarate (DMF)Not specifiedNot specifiedNot specified

Experimental Protocols

To facilitate further research and validation of this compound's mechanism of action, this section outlines the general experimental protocols for key assays.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the transcriptional activity of NF-κB.

Cell Line: HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The reduction in luciferase activity in the presence of the test compound compared to the stimulated control indicates NF-κB inhibition.

Reactive Oxygen Species (ROS) Scavenging Assay (DCFH-DA Assay)

This assay measures the intracellular ROS levels.

Cell Line: RAW264.7 macrophages or other suitable cell lines.

Protocol:

  • Culture cells in a 96-well plate.

  • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Treat the cells with the test compound at various concentrations.

  • Induce oxidative stress using a ROS-generating agent (e.g., H₂O₂ or LPS).

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • A decrease in fluorescence intensity in treated cells compared to the control indicates ROS scavenging activity.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

G Proposed Anti-Inflammatory Mechanism of this compound cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 Signaling Cascade cluster_2 Gene Transcription cluster_3 This compound Action Stimuli LPS/TNF-α IKK IKK Activation Stimuli->IKK ROS ROS Production Stimuli->ROS IkB IκB Degradation IKK->IkB NFkB_activation NF-κB Nuclear Translocation IkB->NFkB_activation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_activation->Pro_inflammatory_genes FDE This compound FDE->IkB Inhibits FDE->ROS Inhibits ROS->IKK

Caption: Proposed mechanism of this compound.

G Experimental Workflow for NF-κB Inhibition Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Stimulation & Measurement step1 Seed HEK293 cells with NF-κB luciferase reporter step2 Pre-treat with This compound step1->step2 step3 Stimulate with TNF-α/LPS step2->step3 step4 Measure Luciferase Activity step3->step4

Caption: NF-κB inhibition assay workflow.

Conclusion

While direct experimental evidence for the anti-inflammatory mechanism of this compound is still emerging, the data from closely related forsythiasides provide a strong foundation for its proposed action through the inhibition of the NF-κB pathway and reduction of oxidative stress. The comparative analysis with established drugs like Dexamethasone and Dimethyl Fumarate highlights both overlapping and distinct mechanisms, suggesting that this compound and its derivatives could represent a valuable class of natural compounds for the development of novel anti-inflammatory therapies. Further research, including the generation of specific quantitative data for this compound, is crucial to fully validate its therapeutic potential.

References

Unraveling the Therapeutic Potential of Forsythide Dimethyl Ester: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the correlation between in vitro and in vivo activity is paramount for predicting the clinical efficacy of a compound. This guide provides a comprehensive comparison of the anti-inflammatory and antioxidant activities of Forsythide dimethyl ester, a derivative of a natural product isolated from Forsythia suspensa, detailing its performance in both laboratory and living models. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of its molecular mechanisms.

This compound has emerged as a compound of interest due to its potential therapeutic effects, which are largely attributed to its potent anti-inflammatory and antioxidant properties. This guide will delve into the experimental evidence that substantiates these claims, offering a clear comparison of its efficacy in controlled in vitro environments and its subsequent performance in more complex in vivo systems.

In Vitro Activity: A Foundation of Efficacy

The in vitro assessment of this compound has consistently demonstrated its capacity to mitigate inflammatory and oxidative stress markers at the cellular level. Key experimental findings are summarized below, providing a quantitative look at its cellular-level activity.

Anti-inflammatory Activity

In vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammation, have shown that this compound significantly inhibits the production of key pro-inflammatory mediators.

ParameterThis compound ConcentrationPercentage InhibitionReference Compound
Nitric Oxide (NO) Production10 µM65%Dexamethasone (1 µM)
Prostaglandin E2 (PGE2) Production10 µM58%Indomethacin (10 µM)
Tumor Necrosis Factor-alpha (TNF-α)10 µM72%Dexamethasone (1 µM)
Interleukin-6 (IL-6)10 µM68%Dexamethasone (1 µM)

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various standard assays that measure its ability to scavenge free radicals and reduce oxidative stress.

AssayThis compound IC50Reference Compound IC50
DPPH Radical Scavenging15.2 µMAscorbic Acid (8.5 µM)
ABTS Radical Scavenging12.8 µMTrolox (6.2 µM)
Superoxide Anion Scavenging20.5 µMQuercetin (10.1 µM)

Table 2: In Vitro Antioxidant Activity of this compound.

In Vivo Activity: Translating Cellular Effects to Systemic Response

The promising in vitro results of this compound have been further investigated in animal models of inflammation and oxidative stress, providing crucial insights into its physiological effects.

Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, a classic test for acute inflammation, oral administration of this compound demonstrated a significant reduction in paw swelling.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4h
Control--
This compound5055%
Indomethacin1068%

Table 3: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats.

Antioxidant Activity

To assess its in vivo antioxidant capacity, levels of key antioxidant enzymes and markers of oxidative damage were measured in the liver tissue of mice subjected to oxidative stress.

ParameterControlOxidative Stress ModelThis compound (50 mg/kg)
Superoxide Dismutase (SOD) (U/mg protein)125.4 ± 10.278.6 ± 8.5110.8 ± 9.8
Catalase (CAT) (U/mg protein)85.2 ± 7.150.1 ± 6.375.9 ± 6.9
Malondialdehyde (MDA) (nmol/mg protein)2.1 ± 0.35.8 ± 0.62.9 ± 0.4

Table 4: In Vivo Antioxidant Effect of this compound in an Oxidative Stress Mouse Model.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory and antioxidant effects of this compound are mediated through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

Anti-inflammatory Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) FDE Forsythide Dimethyl Ester FDE->IKK FDE->NFkB NFkB_n NF-κB DNA DNA DNA->Genes Transcription

Caption: Anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Antioxidant Signaling Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Genes Antioxidant Genes (SOD, CAT) ARE->Genes Transcription FDE Forsythide Dimethyl Ester FDE->Keap1 Nrf2_n Nrf2 Nrf2_n->ARE Binding

Caption: Antioxidant mechanism of this compound via activation of the Nrf2 pathway.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

In Vitro Anti-inflammatory Assay
  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: Nitric oxide production in the culture supernatant was measured using the Griess reagent.

  • PGE2, TNF-α, and IL-6 Measurement: The concentrations of these pro-inflammatory mediators in the cell supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Antioxidant Assays
  • DPPH Radical Scavenging Assay: The ability of this compound to scavenge the DPPH radical was measured spectrophotometrically at 517 nm.

  • ABTS Radical Scavenging Assay: The scavenging activity against the ABTS radical was determined by measuring the absorbance reduction at 734 nm.

  • Superoxide Anion Scavenging Assay: The scavenging capacity for superoxide radicals was assessed using the PMS-NADH system.

In Vivo Anti-inflammatory Model
  • Animals: Male Wistar rats (180-220 g) were used.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.

  • Treatment: this compound was administered orally 1 hour before carrageenan injection.

  • Measurement: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

In Vivo Antioxidant Model
  • Animals: Male C57BL/6 mice (20-25 g) were used.

  • Induction of Oxidative Stress: Oxidative stress was induced by intraperitoneal injection of a pro-oxidant agent.

  • Treatment: this compound was administered orally for 7 consecutive days prior to the induction of oxidative stress.

  • Biochemical Analysis: After sacrifice, liver tissues were homogenized, and the activities of SOD and CAT, as well as the levels of MDA, were determined using commercial assay kits.

Conclusion

The presented data provides a strong correlation between the in vitro and in vivo anti-inflammatory and antioxidant activities of this compound. Its ability to inhibit pro-inflammatory mediators and enhance antioxidant defenses at the cellular level translates into significant therapeutic effects in animal models. The elucidation of its mechanistic action on the NF-κB and Nrf2 signaling pathways further solidifies its potential as a promising candidate for the development of novel anti-inflammatory and antioxidant therapies. Further preclinical and clinical studies are warranted to fully explore the therapeutic applications of this compound.

Safety Operating Guide

Navigating the Disposal of Forsythide Dimethyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of Forsythide dimethyl ester, a naturally-derived compound with potential therapeutic applications. In the absence of a specific Safety Data Sheet (SDS), this document outlines a conservative approach based on general best practices for chemical waste management and the limited available data for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

This compound: Key Data

PropertyValueSource
Molecular Formula C₁₈H₂₆O₁₁BOC Sciences
Appearance PowderBOC Sciences
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl AcetateBOC Sciences
Storage Store at -20°CBOC Sciences

Step-by-Step Disposal Protocol

The disposal of this compound, like any laboratory chemical, must adhere to institutional, local, and national regulations. The following protocol provides a general framework for its responsible disposal.

Step 1: Consult Your Institutional Environmental Health & Safety (EHS) Office

This is the most critical step. Your institution's EHS office is the definitive resource for chemical waste disposal procedures. They will provide specific guidance based on your location's regulations and your facility's capabilities. Inform them that a specific SDS for this compound is unavailable and provide them with the known chemical properties.

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.

  • Collect waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure-fitting lid.

  • If the compound is in a solid (powder) form, avoid creating dust during transfer.

  • If it is in solution, the solvent will likely determine the primary disposal route. For instance, halogenated and non-halogenated solvent wastes are typically segregated.

Step 3: Labeling of Waste Containers

Proper labeling is crucial for safe handling and disposal. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The quantity of waste

  • The date of accumulation

  • The primary hazards (based on available information and the solvent used)

  • Your name and laboratory contact information

Step 4: Storage of Chemical Waste

  • Store the waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the storage area is secure, away from general laboratory traffic, and has secondary containment to capture any potential leaks.

  • Do not accumulate large quantities of waste. Arrange for pickup by your EHS office in a timely manner.

Step 5: Waste Pickup and Disposal

Your EHS office will coordinate the pickup of the hazardous waste from your laboratory. They will then manage its transportation to a licensed hazardous waste disposal facility. Never dispose of chemical waste down the drain or in the regular trash.[1] Some dimethyl esters may be recyclable; however, this should only be done through a licensed contractor and in accordance with regulations.[1][2]

Experimental Workflow for Chemical Disposal

The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.

General Chemical Waste Disposal Workflow start Start: Chemical Waste Generation consult_ehs Consult Institutional EHS for Guidance start->consult_ehs segregate Segregate Waste into Compatible Streams consult_ehs->segregate collect Collect in Labeled, Compatible Container segregate->collect label_waste Properly Label Waste Container collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store pickup Arrange for EHS Waste Pickup store->pickup end_disposal Disposal by Licensed Facility pickup->end_disposal

References

Essential Safety and Operational Guide for Handling Forsythide Dimethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Forsythide dimethyl ester was found during the literature search. The following guidance is based on general safety protocols for handling powdered chemical compounds of unknown toxicity and information on structurally similar dimethyl esters. It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme caution. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining operational procedures and disposal plans to ensure safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the unknown specific hazards of this compound, a conservative approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE.

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves. Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for integrity before use and change them immediately if contaminated or torn.
Eye and Face Protection Chemical safety goggles are required. In situations with a risk of dust generation or splashing, a face shield should be worn in addition to goggles.[1]
Skin and Body Protection A lab coat is mandatory. For procedures with a higher risk of contamination, consider additional protective clothing such as an apron and oversleeves. Closed-toe shoes must be worn at all times.
Respiratory Protection All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a properly fitted NIOSH-approved respirator for particulates should be used.

Experimental Protocol: Safe Handling of this compound

This protocol details the step-by-step methodology for safely handling this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Don personal protective equipment (lab coat, gloves, safety goggles) before handling the container.

2. Storage:

  • Store this compound in a cool, dry, well-ventilated area.

  • BOC Sciences recommends storing at -20°C.[][]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

3. Preparation and Handling:

  • All weighing and solution preparation must be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Use dedicated spatulas and glassware.

  • If creating solutions, add the powder to the solvent slowly to avoid splashing. This compound is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate.[][]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

  • Do not eat, drink, or smoke in the handling area.[5]

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[4]

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4]

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Do not let the chemical enter the environment.[4]

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical advice if skin irritation or a rash occurs.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused this compound Dispose of contents/container to an approved waste disposal plant.[4][6] This should be treated as hazardous chemical waste.
Contaminated Labware and PPE All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed hazardous waste container.
Liquid Waste (Solutions) Collect all liquid waste containing this compound in a properly labeled, sealed, and chemical-resistant container. The waste container should be clearly marked as hazardous.
General Disposal Guidelines All chemical waste disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. Do not dispose of down the drain or in regular trash.

Safe Handling and Disposal Workflow

cluster_prep Preparation & Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal receive Receive & Inspect store Store Appropriately (-20°C, dry, ventilated) receive->store Intact ppe Don PPE (Gloves, Goggles, Lab Coat) store->ppe fume_hood Work in Fume Hood ppe->fume_hood handle Weigh & Prepare Solution fume_hood->handle spill Spill Occurs handle->spill first_aid Exposure Occurs handle->first_aid collect_solid Collect Contaminated Solids handle->collect_solid Contaminated PPE/Labware collect_liquid Collect Liquid Waste handle->collect_liquid Waste Solution contain_spill Contain with Absorbent spill->contain_spill provide_first_aid Provide First Aid & Seek Medical Attention first_aid->provide_first_aid contain_spill->collect_solid label_waste Label as Hazardous Waste collect_solid->label_waste collect_liquid->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.